AZD-8055
Beschreibung
AZD8055 has been used in trials studying the treatment of Cancer, Lymphomas, Solid Tumors, MALIGNANT GLIOMA, and brainstem glioma, among others.
mTOR Kinase Inhibitor AZD8055 is an inhibitor of the mammalian target of rapamycin (mTOR) with potential antineoplastic activity. mTOR kinase inhibitor AZD8055 inhibits the serine/threonine kinase activity of mTOR, resulting in decreased expression of mRNAs necessary for cell cycle progression, which may induce cell cycle arrest and tumor cell apoptosis. mTOR phosphorylates transcription factors, such as S6K1 and 4E-BP1, which stimulate protein synthesis and regulate cell growth, proliferation, motility, and survival.
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 7 investigational indications.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
[5-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c1-16-14-33-10-8-29(16)24-20-5-6-21(18-4-7-22(32-3)19(12-18)13-31)26-23(20)27-25(28-24)30-9-11-34-15-17(30)2/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLFRAWTRWDEDF-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOCC5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOC[C@@H]5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020704 | |
| Record name | AZD 8055 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009298-09-2 | |
| Record name | 5-[2,4-Bis[(3S)-3-methyl-4-morpholinyl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009298-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AZD-8055 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009298092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-8055 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12774 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD 8055 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-(2,4-bis((3S)-3-methylmorpholin-4-yl)pyrido(2,3-d)pyrimidin-7-yl)-2-methoxyphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-8055 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970JJ37FPW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD-8055: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-8055 is a potent, selective, and orally bioavailable small molecule that acts as an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] A key differentiator from earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), is its ability to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] This dual inhibition leads to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.[5][6] This guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
This compound exerts its therapeutic effects by directly targeting the kinase activity of mTOR, a serine/threonine kinase that serves as the catalytic core of two distinct protein complexes: mTORC1 and mTORC2.[3] By competing with ATP for binding to the mTOR kinase domain, this compound effectively blocks the phosphorylation of downstream substrates of both complexes.[1][2]
Inhibition of mTORC1 Signaling
The inhibition of mTORC1 by this compound leads to the dephosphorylation of its two best-characterized substrates: p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3][7] This results in the suppression of cap-dependent mRNA translation and a reduction in protein synthesis, ultimately leading to cell cycle arrest and inhibition of cell proliferation.[2][6] Notably, this compound can inhibit the rapamycin-resistant phosphorylation sites on 4E-BP1, leading to a more profound inhibition of protein synthesis compared to rapalogs.[2][8]
Inhibition of mTORC2 Signaling
A key advantage of this compound is its ability to inhibit mTORC2, which is largely insensitive to rapamycin.[3] The primary downstream target of mTORC2 is the kinase Akt (also known as protein kinase B or PKB).[9] By preventing the mTORC2-mediated phosphorylation of Akt at serine 473 (S473), this compound disrupts a critical pro-survival signal.[3][7] This inhibition of Akt activation prevents the subsequent phosphorylation and inactivation of pro-apoptotic proteins and transcription factors, thereby promoting apoptosis.[8] Furthermore, the dual inhibition of mTORC1 and mTORC2 by this compound prevents the feedback activation of Akt that is often observed with rapalog treatment.[7][10]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (mTOR kinase) | 0.8 ± 0.2 nM | Immunoprecipitated full-length mTOR from HeLa cells in an ELISA-based kinase assay | [3] |
| IC50 (mTOR) | 0.8 nM | MDA-MB-468 cells | [2] |
| Selectivity vs. PI3K isoforms (α, β, γ, δ) | ~1,000-fold | [2] | |
| Activity against other kinases | Inactive against a panel of 260 kinases at concentrations up to 10 µM | [11] |
Table 2: In Vitro Cellular Proliferation
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| U87MG | Glioblastoma | 53 | [2] |
| A549 | Non-small cell lung cancer | 50 | [2] |
| H838 | Non-small cell lung cancer | 20 | [2] |
Table 3: In Vivo Antitumor Efficacy (U87-MG Human Glioma Xenografts in Mice)
| Dosing Regimen | Tumor Growth Inhibition | Reference |
| 2.5 mg/kg/day (twice daily for 10 days) | 33% | [3] |
| 5 mg/kg/day (twice daily for 10 days) | 48% | [3] |
| 10 mg/kg/day (twice daily for 10 days) | 77% | [3] |
| 10 mg/kg (once daily for 10 days) | 57% | [3] |
| 20 mg/kg (once daily for 10 days) | 85% | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
mTOR Kinase Assay (ELISA-based)
-
Immunoprecipitation of mTOR: Full-length mTOR is immunoprecipitated from HeLa cell lysates using an anti-mTOR antibody.
-
Kinase Reaction: The immunoprecipitated mTOR is incubated with a specific substrate (e.g., a recombinant fragment of p70S6K) in a kinase reaction buffer containing ATP and varying concentrations of this compound.
-
Detection: The phosphorylation of the substrate is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase) in an ELISA format.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Western Blotting for Phospho-protein Analysis
-
Cell Lysis: Cancer cells are treated with various concentrations of this compound for a specified duration. Cells are then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1, p-Akt S473, Akt).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme or fluorophore for detection.
-
Analysis: The band intensities are quantified using densitometry software.
In Vivo Xenograft Studies
-
Cell Implantation: Human tumor cells (e.g., U87-MG) are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into vehicle control and treatment groups. This compound is administered orally at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target modulation (e.g., by western blotting for p-S6 and p-Akt).
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound's mechanism of action.
Clinical Implications and Future Directions
This compound has been evaluated in Phase I clinical trials in patients with advanced solid tumors.[10][12] The maximum tolerated dose was determined to be 90 mg twice daily, with dose-limiting toxicities primarily being reversible increases in transaminases.[12] While no objective responses by RECIST criteria were observed in the initial trials, evidence of target engagement and metabolic responses were seen.[12]
The potent, dual inhibition of mTORC1 and mTORC2 by this compound provides a strong rationale for its investigation in various cancers with PI3K/AKT/mTOR pathway activation. Future research may focus on combination therapies, such as with MEK inhibitors to overcome compensatory signaling, and the identification of predictive biomarkers to select patient populations most likely to benefit from this compound treatment.[13] The development of next-generation mTOR kinase inhibitors continues, building on the insights gained from compounds like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AZD8055 [openinnovation.astrazeneca.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The dual mTORC1 and mTORC2 inhibitor AZD8055 has anti-tumor activity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. stemcell.com [stemcell.com]
- 12. Safety, tolerability, pharmacokinetics and pharmacodynamics of AZD8055 in advanced solid tumours and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual blockade of the PI3K/AKT/mTOR (AZD8055) and RAS/MEK/ERK (AZD6244) pathways synergistically inhibits rhabdomyosarcoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
AZD-8055: A Technical Guide to Dual mTORC1 and mTORC2 Inhibition
This technical guide provides an in-depth overview of AZD-8055, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. It is designed for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, quantitative data from preclinical studies, and relevant experimental protocols.
Introduction to mTOR Signaling and this compound
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from upstream pathways, including growth factors and nutrient availability, to control these fundamental cellular processes.[1] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1]
-
mTORC1 , which is sensitive to the allosteric inhibitor rapamycin, primarily regulates protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[1][2]
-
mTORC2 , generally insensitive to acute rapamycin treatment, is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt at Serine 473 (Ser473), a crucial step for its full activation.[1][3]
Dysregulation of the mTOR pathway is a common feature in numerous human cancers, making it an attractive therapeutic target.[1] While first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs) target mTORC1, they have shown limited clinical utility, partly due to a feedback activation of Akt signaling via mTORC2.[4][5]
This compound emerges as a second-generation mTOR inhibitor that addresses this limitation. It is an ATP-competitive inhibitor of mTOR kinase, effectively blocking the activity of both mTORC1 and mTORC2 complexes.[4][6] Its chemical name is (5-{2,4-Bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methanol.[7] This dual inhibition profile offers a more comprehensive blockade of the mTOR signaling network.
Mechanism of Action of this compound
This compound functions by competing with ATP at the catalytic site of the mTOR kinase domain.[4][8] This direct inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, leading to a broad suppression of the pathway.
Key effects of this compound include:
-
Inhibition of mTORC1: this compound blocks the phosphorylation of mTORC1 substrates, including p70S6K and 4E-BP1.[4][9] Notably, it inhibits the rapamycin-resistant phosphorylation sites (Threonine 37/46) on 4E-BP1, leading to a significant and more complete inhibition of cap-dependent translation compared to rapamycin.[4][9]
-
Inhibition of mTORC2: The compound effectively inhibits mTORC2, preventing the phosphorylation of Akt at Ser473.[4][10] This action is critical as it abrogates the feedback loop that leads to Akt activation observed with rapamycin treatment.[3][4] By blocking this key survival signal, this compound can induce apoptosis and inhibit proliferation more effectively.[6][11]
The dual inhibition of mTORC1 and mTORC2 by this compound provides a more robust anti-proliferative and pro-apoptotic effect compared to mTORC1-selective inhibitors.[3][12]
Quantitative Data on this compound Activity
The potency and efficacy of this compound have been quantified in numerous preclinical studies. The following tables summarize key data points.
Table 1: In Vitro Potency and Selectivity of this compound
| Target / Cell Line | Assay Type | IC50 Value | Reference(s) |
| Enzymatic Activity | |||
| mTOR (full length) | Kinase Assay | 0.8 nM | [4][8][10] |
| mTOR (truncated) | Kinase Assay | 0.13 nM | [13][14] |
| PI3K isoforms (α, β, γ, δ) | Kinase Assay | >1,000-fold selectivity for mTOR | [4][8][9] |
| Cellular Activity | |||
| A549 (NSCLC) | Proliferation Assay (72h) | 50 nM | [4][15] |
| H838 (NSCLC) | Proliferation Assay (72h) | 20 nM | [4][15] |
| U87-MG (Glioblastoma) | Proliferation Assay (72h) | 53 nM | [4][15] |
| MDA-MB-468 (Breast) | pAKT (S473) Inhibition | 24 nM | [14] |
| MDA-MB-468 (Breast) | pS6 (S235/236) Inhibition | 27 nM | [14] |
| Various Pediatric Lines | Proliferation Assay | Median IC50: 24.7 nM | [16] |
| 5637 (Bladder) | Proliferation Assay (72h) | 51.0 nM | [17] |
| UM-UC-3 (Bladder) | Proliferation Assay (72h) | 23.0 nM | [17] |
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Host | Dosing Regimen (Oral) | Tumor Growth Inhibition (TGI) | Reference(s) |
| U87-MG (Glioblastoma) | Mice | 2.5 mg/kg, twice daily | 33% | [4][10] |
| U87-MG (Glioblastoma) | Mice | 5 mg/kg, twice daily | 48% | [4][10] |
| U87-MG (Glioblastoma) | Mice | 10 mg/kg, twice daily | 77% | [4][10] |
| A549 (NSCLC) | Mice | 2.5 mg/kg, twice daily | 44% | [4] |
| A549 (NSCLC) | Mice | 5 mg/kg, twice daily | 55% | [4] |
| A549 (NSCLC) | Mice | 10 mg/kg, twice daily | 93% | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline standard protocols used to evaluate this compound.
Western Blotting for mTOR Pathway Analysis
Western blotting is a fundamental technique to assess the phosphorylation status of mTOR and its downstream targets, providing a direct measure of pathway inhibition by this compound.[1][18]
1. Sample Preparation (Cell Lysates):
-
Culture cells to desired confluency and treat with various concentrations of this compound for the specified time (e.g., 2 hours).[4]
-
Place the cell culture dish on ice and wash cells with ice-cold Phosphate-Buffered Saline (PBS).[1]
-
Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes with periodic vortexing.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant (protein extract) to a new tube.[1]
-
Determine protein concentration using a standard assay like BCA or Bradford.[1]
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Load samples onto a low-percentage (e.g., 6% or 3-8% gradient) polyacrylamide gel, suitable for high molecular weight proteins like mTOR (~289 kDa).[1]
-
Perform electrophoresis to separate proteins by size.[19]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 120 minutes or an overnight transfer at a lower voltage is recommended for large proteins.[1][19]
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBS-T) for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt (Ser473), anti-p-S6 (Ser235/236), anti-p-4E-BP1 (Thr37/46), and total protein antibodies) overnight at 4°C with gentle shaking.[18][20]
-
Wash the membrane three times with TBS-T.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again with TBS-T.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager or film.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azd8055 | C25H31N5O4 | CID 25262965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 11. The dual mTORC1 and mTORC2 inhibitor AZD8055 has anti-tumor activity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-tumor effect of AZD8055 against bladder cancer and bladder cancer-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
AZD-8055: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-8055 is a potent and selective, orally bioavailable ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] With an IC50 of 0.8 nM, it effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a comprehensive blockade of the mTOR signaling cascade.[3][4] This dual inhibition profile distinguishes this compound from earlier allosteric mTORC1 inhibitors like rapamycin, offering a more complete suppression of downstream signaling pathways that are crucial for cell growth, proliferation, survival, and metabolism.[2] This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
mTOR kinase exists in two functionally distinct multiprotein complexes: mTORC1 and mTORC2.
-
mTORC1 , sensitive to rapamycin, is a central regulator of cell growth and proliferation. It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and autophagy.[2]
-
mTORC2 , largely insensitive to rapamycin, is a key regulator of cell survival and cytoskeletal organization.[2]
This compound, by directly targeting the ATP-binding site of the mTOR kinase domain, inhibits the activity of both complexes. This leads to the suppression of downstream signaling pathways that are dependent on either mTORC1 or mTORC2, or both.
Downstream Signaling Pathways of this compound
The inhibition of mTORC1 and mTORC2 by this compound leads to a cascade of effects on their respective downstream substrates.
Inhibition of mTORC1 Signaling
This compound potently inhibits the phosphorylation of key mTORC1 substrates, including:
-
p70 S6 Kinase (S6K1): A critical regulator of protein synthesis and cell growth. This compound inhibits the phosphorylation of S6K1 at Thr389.[5]
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): A translational repressor that, when hypophosphorylated, binds to the eukaryotic initiation factor eIF4E, preventing the initiation of cap-dependent translation. This compound inhibits the phosphorylation of 4E-BP1 at multiple sites, including the rapamycin-resistant Thr37/46 sites, leading to a significant reduction in protein synthesis.[2][6]
Inhibition of mTORC2 Signaling
This compound also effectively blocks mTORC2-mediated signaling, primarily through the inhibition of:
-
Akt (Protein Kinase B): A crucial kinase that promotes cell survival, proliferation, and growth. This compound inhibits the phosphorylation of Akt at Ser473, a key event for its full activation.[3][5] This downstream effect on Akt is a significant advantage over rapamycin and its analogs, which can lead to a feedback activation of Akt signaling.
The inhibition of these key signaling nodes results in a broad spectrum of anti-cancer activities, including the induction of cell cycle arrest, apoptosis, and autophagy.
Quantitative Data on this compound Activity
The following tables summarize the quantitative effects of this compound on cell proliferation and downstream signaling pathways in various cancer cell lines.
Table 1: IC50 Values of this compound for Cell Proliferation
| Cell Line | Cancer Type | IC50 (nM) at 48h | IC50 (nM) at 72h |
| T24 | Bladder Urothelial Carcinoma | 464.7 | 274.3 |
| 5637 | Bladder Urothelial Carcinoma | 85.60 | 50.96 |
| SCaBER | Bladder Squamous Cell Carcinoma | 285.8 | 161.0 |
| UM-UC-3 | Bladder Squamous Cell Carcinoma | 31.46 | 22.98 |
Data compiled from a study on the anti-tumor effect of this compound against bladder cancer.[7]
Table 2: Inhibition of Downstream Signaling by this compound
| Cell Line | Protein | Phosphorylation Site | Concentration of this compound | % Inhibition |
| Bladder Cancer Cells | p-mTOR | - | Concentration-dependent | Significant |
| Bladder Cancer Cells | p-S6K1 | - | Concentration-dependent | Significant |
| Bladder Cancer Cells | p-AKT | - | Concentration-dependent | Significant |
| Hep-2 | mTOR | - | Concentration-dependent | Significant |
| Hep-2 | p-4EBP1 | - | Concentration-dependent | Significant |
| Hep-2 | EIF4E | - | Concentration-dependent | Significant |
| TE671 and RMS13 | p-Akt | Ser-473 | 1 µM | Profound suppression |
| TE671 and RMS13 | p-S6 | - | 1 µM | Profound suppression |
| TE671 and RMS13 | p-4E-BP1 | - | 1 µM | Profound suppression |
This table summarizes findings from multiple studies.[5][7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.
Western Blotting for mTOR Signaling Proteins
This protocol is a synthesis of established methods for analyzing the phosphorylation status of mTOR pathway proteins.[1][9][10][11]
1. Cell Lysis:
- Treat cells with desired concentrations of this compound for the specified time.
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate.
2. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
- Denature protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
- Separate proteins by electrophoresis.
- Transfer proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K1, and 4E-BP1 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
MTT Cell Proliferation Assay
This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on cell viability.[12][13][14]
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well.
- Allow cells to adhere overnight.
2. Drug Treatment:
- Treat cells with a range of concentrations of this compound.
- Include a vehicle-only control.
- Incubate for the desired time period (e.g., 24, 48, 72 hours).
3. MTT Addition:
- Add 10 µL of 5 mg/mL MTT solution to each well.
- Incubate for 4 hours at 37°C.
4. Formazan Solubilization:
- Carefully remove the medium.
- Add 150 µL of DMSO or other solubilization solution to each well.
- Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro mTOR Kinase Assay
This protocol outlines a general procedure for assessing the direct inhibitory effect of this compound on mTOR kinase activity.[3]
1. Immunoprecipitation of mTOR:
- Lyse cells (e.g., HeLa) and immunoprecipitate full-length mTOR using an anti-mTOR antibody.
2. Kinase Reaction:
- Resuspend the immunoprecipitated mTOR in kinase buffer.
- Add a substrate for mTOR (e.g., a peptide substrate).
- Add varying concentrations of this compound.
- Initiate the kinase reaction by adding ATP.
- Incubate at 30°C for a specified time.
3. Detection of Substrate Phosphorylation:
- Terminate the reaction.
- Detect the level of substrate phosphorylation using methods such as ELISA, autoradiography (if using radiolabeled ATP), or specific antibodies against the phosphorylated substrate.
4. Data Analysis:
- Calculate the IC50 value of this compound for mTOR kinase inhibition.
Visualizing the Impact of this compound
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: A typical workflow for Western blot analysis.
Conclusion
This compound represents a significant advancement in the targeting of the mTOR pathway. Its ability to inhibit both mTORC1 and mTORC2 results in a more comprehensive and potent suppression of downstream signaling compared to earlier mTOR inhibitors. This technical guide provides a foundational understanding of the molecular pharmacology of this compound, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of this promising therapeutic agent. The provided diagrams offer a clear visual representation of the complex signaling networks and experimental procedures involved in the study of this compound. Further research will continue to delineate the full spectrum of its cellular effects and therapeutic potential.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD8055 [openinnovation.astrazeneca.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pan-Mammalian Target of Rapamycin (mTOR) Inhibitor AZD8055 Primes Rhabdomyosarcoma Cells for ABT-737-induced Apoptosis by Down-regulating Mcl-1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Snail determines the therapeutic response to mTOR kinase inhibitors by transcriptional repression of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumor effect of AZD8055 against bladder cancer and bladder cancer-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 14. researchgate.net [researchgate.net]
AZD-8055 ATP-competitive mTOR inhibitor
An In-depth Technical Guide to AZD-8055: An ATP-Competitive mTOR Inhibitor
Abstract
This compound is a potent, selective, and orally bioavailable small molecule that acts as an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] Unlike allosteric inhibitors such as rapamycin and its analogs (rapalogs), which primarily target the mTORC1 complex, this compound inhibits the kinase activity of mTOR itself, thereby affecting both mTORC1 and mTORC2 complexes.[3][4] This dual inhibition prevents the feedback activation of Akt, a common resistance mechanism observed with rapalogs.[1][4] With a low nanomolar IC50 value against mTOR kinase, this compound demonstrates significant anti-proliferative and pro-apoptotic activity in a wide range of cancer cell lines and has shown tumor growth inhibition in various preclinical xenograft models.[1][3][5] This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, pharmacological data, key experimental protocols, and its effects on the PI3K/Akt/mTOR signaling pathway.
Chemical Properties and Structure
This compound is a small molecule with the chemical formula C₂₅H₃₁N₅O₄ and a molecular weight of 465.55 g/mol .[6] Its structure is distinct from rapamycin, enabling it to access the ATP-binding cleft of the mTOR kinase domain.
Caption: Key chemical and physical properties of this compound.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of mTOR kinase.[1][7] By binding to the kinase domain, it blocks the phosphorylation of downstream targets of both mTORC1 and mTORC2 complexes. This contrasts with rapalogs, which are allosteric inhibitors that only partially inhibit mTORC1 and do not directly inhibit mTORC2.[5][8]
-
mTORC1 Inhibition : this compound prevents the phosphorylation of key mTORC1 substrates, including p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][9] Notably, it inhibits the rapamycin-resistant phosphorylation sites (Thr37/46) on 4E-BP1, leading to a more complete shutdown of cap-dependent translation compared to rapalogs.[1][10]
-
mTORC2 Inhibition : The compound effectively inhibits mTORC2, preventing the phosphorylation of Akt at serine 473 (Ser473).[1][3] This is a critical advantage as it blocks a key survival signal and prevents the feedback activation of Akt that is often observed with mTORC1-specific inhibitors.[1][4]
Caption: this compound vs. Rapamycin mechanism of action.
Pharmacological Data
This compound exhibits high potency and selectivity for mTOR kinase. Its activity has been quantified in various enzymatic and cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target / Cell Line | Assay Type | IC₅₀ Value | Reference |
| mTOR Kinase | Enzymatic Assay | 0.8 ± 0.2 nM | [3] |
| PI3Kα, β, γ, δ | Enzymatic Assay | ~1,000-fold less potent | [10][11] |
| ATM, DNA-PK | Kinase Panel | ~1,000-fold less potent | [10] |
| H838 (NSCLC) | Cell Proliferation | 20 ± 10 nM | [1][6] |
| A549 (NSCLC) | Cell Proliferation | 50 ± 9 nM | [1][6] |
| U87-MG (Glioblastoma) | Cell Proliferation | 53 ± 13 nM | [1][6] |
| TamR (Resistant Breast Cancer) | Cell Proliferation | 18 nM | [8] |
| MCF7-X (Resistant Breast Cancer) | Cell Proliferation | 24 nM | [8] |
| PPTP Cell Line Panel | Cell Proliferation | Median: 24.7 nM | [12] |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| U87-MG (Glioblastoma) | 2.5 mg/kg, twice daily | 33% | [3] |
| U87-MG (Glioblastoma) | 5 mg/kg, twice daily | 48% | [3] |
| U87-MG (Glioblastoma) | 10 mg/kg, twice daily | 77% | [3] |
| U87-MG (Glioblastoma) | 20 mg/kg, once daily | 85% | [3] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following protocols are synthesized from published studies involving this compound.[1]
mTOR Kinase Assay (ELISA-based)
This protocol assesses the direct inhibitory effect of this compound on mTOR kinase activity.
-
Preparation : Immunoprecipitate full-length mTOR from HeLa cell lysates.
-
Reaction : Incubate the immunoprecipitated mTOR with a specific substrate (e.g., recombinant p70S6K) in a kinase buffer containing ATP and varying concentrations of this compound.
-
Detection : After incubation, quantify the amount of phosphorylated substrate using a phospho-specific antibody in an ELISA format.
-
Analysis : Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a nonlinear regression model.
Cell-Based mTOR Inhibition Assay (High-Throughput)
This assay measures the inhibition of mTORC1 and mTORC2 downstream targets in a cellular context.[1][10]
-
Cell Plating : Seed cells (e.g., MDA-MB-468) in multi-well plates and allow them to adhere overnight.
-
Treatment : Expose cells to a range of this compound concentrations for a defined period (e.g., 2 hours).
-
Fixation & Permeabilization : Fix the cells with formaldehyde, then permeabilize with methanol or a detergent-based buffer.
-
Immunostaining : Probe the cells with primary antibodies specific for phosphorylated S6 (pS6 Ser235/236, for mTORC1) and phosphorylated Akt (pAkt Ser473, for mTORC2), followed by fluorescently labeled secondary antibodies.
-
Imaging & Quantification : Use a high-content imaging system or laser scanning cytometer to quantify the fluorescence intensity per cell.
-
Data Analysis : Normalize the data to untreated controls and calculate IC50 values for the inhibition of each phosphorylation event.
Western Blotting for Phospho-protein Analysis
This method provides semi-quantitative analysis of target modulation.
-
Cell Lysis : Treat cultured cells with this compound, then lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Electrophoresis : Separate equal amounts of protein by SDS-PAGE.
-
Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting : Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, S6, 4E-BP1). Follow with incubation using HRP-conjugated secondary antibodies.
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of this compound in a living organism.[1][3]
-
Tumor Implantation : Subcutaneously implant human tumor cells (e.g., U87-MG) into immunocompromised mice.
-
Randomization : Once tumors reach a predetermined size (e.g., 0.5 cm³), randomize the animals into vehicle control and treatment groups.
-
Drug Administration : Administer this compound orally (by gavage) at specified doses and schedules (e.g., 10 mg/kg, twice daily). The vehicle is typically a solution like 30% Captisol.[1]
-
Monitoring : Measure tumor volumes and body weight regularly (e.g., 2-3 times per week).
-
Pharmacodynamic Analysis : At specified time points after the final dose, collect tumor and blood samples to analyze target modulation (pAkt, pS6) via Western blot or immunohistochemistry.[1]
-
Endpoint : Continue the study until tumors in the control group reach a defined endpoint. Analyze tumor growth inhibition (TGI).
Caption: A standard workflow for the preclinical assessment of this compound.
Signaling Pathway Analysis
This compound profoundly impacts the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[13]
Caption: this compound targets both mTORC1 and mTORC2 complexes.
Conclusion
This compound is a first-in-class ATP-competitive mTOR kinase inhibitor that demonstrates potent and selective activity against both mTORC1 and mTORC2. Its ability to overcome the Akt feedback activation loop, a significant limitation of earlier allosteric inhibitors, represents a major therapeutic advantage.[1][4] Extensive preclinical data have validated its mechanism of action and demonstrated significant anti-tumor efficacy across a broad range of cancer models, both in vitro and in vivo.[3][14] While clinical development has faced challenges, the robust preclinical profile of this compound continues to make it a valuable tool for cancer research and a benchmark for the development of next-generation mTOR pathway inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AZD8055 [openinnovation.astrazeneca.com]
- 4. Safety, tolerability, pharmacokinetics and pharmacodynamics of AZD8055 in advanced solid tumours and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD 8055 | mTOR | Tocris Bioscience [tocris.com]
- 7. stemcell.com [stemcell.com]
- 8. Impact of dual mTORC1/2 mTOR kinase inhibitor AZD8055 on acquired endocrine resistance in breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dual mTORC1 and mTORC2 inhibitor AZD8055 has anti-tumor activity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. aacrjournals.org [aacrjournals.org]
AZD-8055: A Technical Guide to its Selectivity Profile Against PI3K Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-8055 is a potent, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] It exerts its activity by targeting both mTORC1 and mTORC2 complexes, leading to the inhibition of downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[2] A key characteristic of this compound is its remarkable selectivity for mTOR over the highly homologous phosphoinositide 3-kinase (PI3K) family of lipid kinases. This technical guide provides an in-depth analysis of the selectivity profile of this compound against PI3K isoforms, presenting quantitative data, detailed experimental methodologies, and visual diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation: Kinase Selectivity Profile
This compound demonstrates a high degree of selectivity for mTOR, with significantly lower potency against all Class I PI3K isoforms. The compound has been reported to be approximately 1,000-fold more selective for mTOR than for PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ.[1][4][5][6] This high selectivity is a critical attribute, as it minimizes off-target effects related to the inhibition of PI3K signaling, which can be advantageous in a therapeutic context. The inhibitory activities are summarized in the table below.
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. mTOR) |
| mTOR (full length) | 0.8 | 1 |
| mTOR (truncated) | 0.13 | - |
| PI3Kα | >10,000 | >12,500 |
| PI3Kβ | >10,000 | >12,500 |
| PI3Kγ | >10,000 | >12,500 |
| PI3Kδ | >10,000 | >12,500 |
Data compiled from multiple sources.[1][2][4]
Furthermore, counterscreening of this compound against a large panel of 260 different kinases has shown no significant activity at concentrations up to 10 µM, further underscoring its high specificity.[1]
Signaling Pathway
This compound inhibits both mTORC1 and mTORC2 complexes. The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, 4E-BP1 and p70S6K, resulting in the suppression of protein synthesis. The inhibition of mTORC2 blocks the phosphorylation of AKT at Serine 473, which is a key step in the full activation of AKT. This dual inhibition effectively shuts down the PI3K/AKT/mTOR signaling pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | mTOR Inhibitor | TargetMol [targetmol.com]
- 6. stemcell.com [stemcell.com]
AZD-8055 and its Impact on Cap-Dependent Translation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AZD-8055, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), with a specific focus on its effects on cap-dependent translation. This document details the molecular pathways affected by this compound, presents quantitative data from preclinical studies, and provides detailed protocols for key experimental assays.
Introduction to this compound and Cap-Dependent Translation
This compound is a small molecule inhibitor that targets the kinase activity of mTOR, a serine/threonine kinase that forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] These complexes are central regulators of cell growth, proliferation, survival, and metabolism.[1][2] Unlike first-generation mTOR inhibitors such as rapamycin, which allosterically inhibit mTORC1, this compound is an ATP-competitive inhibitor that effectively blocks the activity of both mTORC1 and mTORC2.[1][3][4]
Cap-dependent translation is the primary mechanism for the initiation of protein synthesis in eukaryotes. It is a tightly regulated process that is frequently dysregulated in cancer, leading to the increased translation of mRNAs encoding proteins involved in cell growth, proliferation, and survival. A key regulatory node in this process is the mTORC1 signaling pathway.
Mechanism of Action: How this compound Inhibits Cap-Dependent Translation
This compound exerts its inhibitory effect on cap-dependent translation primarily through the suppression of the mTORC1 pathway. By blocking the kinase activity of mTOR, this compound prevents the phosphorylation of key downstream effectors of mTORC1 that are critical for the initiation of translation.
The primary mechanism involves the dephosphorylation of the eukaryotic initiation factor 4E-binding proteins (4E-BPs). In their hypophosphorylated state, 4E-BPs bind to the eukaryotic initiation factor 4E (eIF4E), preventing its association with the scaffolding protein eIF4G. This interaction is essential for the formation of the eIF4F complex, which recruits the 40S ribosomal subunit to the 5' cap of mRNA, a rate-limiting step in cap-dependent translation. By inhibiting mTORC1, this compound leads to the accumulation of hypophosphorylated 4E-BP1, sequestration of eIF4E, and a subsequent reduction in the formation of the eIF4F complex, thereby potently inhibiting cap-dependent translation.[1][3][5]
A significant advantage of this compound over rapamycin is its ability to fully inhibit the phosphorylation of 4E-BP1 at rapamycin-resistant sites, such as Thr37 and Thr46.[1][5] This leads to a more profound and sustained inhibition of cap-dependent translation.[1][3]
Furthermore, this compound also inhibits the mTORC1-mediated phosphorylation of the ribosomal protein S6 kinases (S6Ks), which in turn phosphorylate the ribosomal protein S6 (S6) and other substrates involved in translation. While the precise role of S6 phosphorylation in translation is still being elucidated, its inhibition by this compound serves as a robust pharmacodynamic biomarker of mTORC1 inhibition.
The following diagram illustrates the mTOR signaling pathway and the points of inhibition by this compound.
Caption: mTOR signaling pathway and inhibition by this compound.
Quantitative Data on the Effects of this compound
The following tables summarize key quantitative data on the inhibitory activity of this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| mTOR Kinase IC50 | 0.8 nM | MDA-MB-468 cells | [5] |
| pAKT Ser473 IC50 | 24 ± 9 nM | MDA-MB-468 cells | [6] |
| pS6 Ser235/236 IC50 | 27 ± 3 nM | MDA-MB-468 cells | [6] |
| Cell Proliferation IC50 | 20 nM | H838 cells | [5] |
| 50 nM | A549 cells | [5] | |
| 53 nM | U87MG cells | [5] | |
| Inhibition of Protein Synthesis | 25-30% | HeLa cells | [7] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dose | Effect | Reference |
| U87-MG Xenografts | 2.5, 5, 10 mg/kg (twice daily) | Dose-dependent tumor growth inhibition | [3] |
| A549 Xenografts | 2.5, 5, 10 mg/kg (twice daily) | Dose-dependent tumor growth inhibition | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on cap-dependent translation.
Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol is for the detection of phosphorylated and total proteins in the mTOR signaling pathway in cultured cells treated with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-AKT, anti-AKT, anti-p-S6K1, anti-S6K1, anti-p-4E-BP1, anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noncanonical Translation Initiation in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Preclinical Profile of AZD-8055: An In-Depth Technical Guide for Oncology Researchers
An Overview of a Potent Dual mTORC1/mTORC2 Inhibitor
AZD-8055 is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. It distinguishes itself from earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), by targeting both the mTORC1 and mTORC2 complexes. This dual inhibition prevents the feedback activation of AKT often observed with rapalogs, leading to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a critical mediator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of mTOR, thereby preventing the phosphorylation of key downstream substrates of both mTORC1 and mTORC2. Inhibition of mTORC1 leads to the dephosphorylation of p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn suppresses protein synthesis and cap-dependent translation. Unlike rapalogs, this compound also effectively inhibits the phosphorylation of rapamycin-insensitive sites on 4E-BP1. By inhibiting mTORC2, this compound blocks the phosphorylation of AKT at serine 473, a key step in its full activation, leading to the inhibition of downstream pro-survival signaling. This dual-targeting approach results in broad anti-proliferative and pro-apoptotic effects across a range of cancer cell types.
Signaling Pathway
The following diagram illustrates the central role of this compound in inhibiting the PI3K/AKT/mTOR signaling pathway.
Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling for cell growth and survival.
In Vitro Activity
This compound has demonstrated potent anti-proliferative activity across a broad panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-468 | Breast Cancer | 0.8 |
| H838 | Lung Cancer | 20 |
| A549 | Lung Cancer | 50 |
| U87MG | Glioblastoma | 53 |
| CT-26 | Colon Cancer | 430 (48h) |
| HCT-116 | Colon Cancer | 21,500 (48h) |
| HCT-15 | Colon Cancer | 9,800 (48h) |
| PPTP Panel (Median) | Pediatric Cancers | 24.7 |
In Vivo Efficacy
Preclinical studies in xenograft models have shown significant anti-tumor activity of this compound.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition |
| U87-MG | Glioblastoma | 2.5 mg/kg, bid | 33% |
| U87-MG | Glioblastoma | 5 mg/kg, bid | 48% |
| U87-MG | Glioblastoma | 10 mg/kg, bid | 77% |
| U87-MG | Glioblastoma | 10 mg/kg, qd | 57% |
| U87-MG | Glioblastoma | 20 mg/kg, qd | 85% |
| A549 | Lung Cancer | 2.5 mg/kg, bid | 44% |
| A549 | Lung Cancer | 5 mg/kg, bid | 55% |
| A549 | Lung Cancer | 10 mg/kg, bid | 93% |
| PTEN+/−LKB1+/hypo | Not Specified | 5 mg/kg, bid (with SAHA) | Complete tumor growth inhibition |
| CT-26 | Colon Cancer | 20 mg/kg, qd | Significant inhibition |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from a study on laryngeal carcinoma cells.
-
Cell Seeding: Plate cells (e.g., Hep-2) in 96-well plates at a density of 5 x 10³ cells/well in RPMI 1640 medium supplemented with 5% fetal bovine serum and antibiotics.
-
Drug Treatment: After 24 hours of incubation, treat the cells with varying concentrations of this compound (e.g., 8, 26, and 80 µg/L) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.
Western Blotting
This protocol is a general procedure based on descriptions from multiple studies.
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-mTOR, mTOR, p-AKT, AKT, p-S6K, S6K, p-4E-BP1, 4E-BP1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
This protocol is based on a study using a colon cancer model.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 2 x 10⁵ CT-26 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).
-
Drug Administration: Once tumors reach a palpable size, randomize the mice into control and treatment groups. Administer this compound orally (e.g., at 20 mg/kg daily) or vehicle control.
-
Efficacy Endpoint: Continue treatment for a specified period (e.g., 28 days). The primary endpoint is tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for target modulation).
Experimental Workflow Visualization
The following diagram outlines a typical preclinical evaluation workflow for a targeted inhibitor like this compound.
Caption: A streamlined workflow for the preclinical development of targeted oncology drugs like this compound.
Conclusion
The preclinical data for this compound strongly support its mechanism of action as a dual mTORC1/mTORC2 inhibitor with potent anti-tumor activity in a variety of cancer models. Its ability to overcome the feedback activation of AKT associated with first-generation mTOR inhibitors makes it a promising therapeutic agent. The provided data and protocols offer a comprehensive resource for researchers in the field of oncology drug development.
AZD-8055 chemical structure and properties
An In-depth Technical Guide to AZD-8055: A Dual mTORC1/mTORC2 Inhibitor
Introduction
This compound is a potent, selective, and orally bioavailable small molecule that acts as an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] Developed for oncological research, it distinguishes itself from earlier mTOR inhibitors, such as rapamycin and its analogs, by targeting the kinase domain of mTOR directly. This allows it to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a more comprehensive blockade of the mTOR signaling pathway.[1][4] This guide provides a detailed overview of this compound, its chemical properties, mechanism of action, and key experimental data for researchers and drug development professionals.
Chemical Structure and Properties
This compound is a pyridopyrimidine derivative.[5] Its chemical structure and key identifiers are detailed below.
Chemical Identifiers
-
IUPAC Name: (5-(2,4-bis((3S)-3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol[5][6]
-
SMILES: C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOC[C@@H]5C[4][5]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 465.54 g/mol | [3][4] |
| Appearance | Light yellow to yellow solid | [4] |
| Melting Point | 204-208°C | [7] |
| Purity | ≥98% | [8][9] |
| Solubility | Soluble in DMSO (≥33.33 mg/mL), Ethanol (9.31 mg/mL) | [4][9] |
Mechanism of Action
This compound functions as a highly selective ATP-competitive inhibitor of mTOR kinase, with an IC₅₀ of approximately 0.8 nM against the full-length native mTOR enzyme.[1][3][4] Its key characteristic is the dual inhibition of both mTORC1 and mTORC2 complexes.[1] This comprehensive inhibition overcomes some of the limitations of rapamycin and its analogs, which primarily act as allosteric inhibitors of mTORC1 and can lead to a feedback activation of Akt via mTORC2.[2]
-
mTORC1 Inhibition: By inhibiting mTORC1, this compound blocks the phosphorylation of key downstream effectors, including p70 S6 kinase (S6K1) and eIF4E-binding protein 1 (4E-BP1).[1][10] This action disrupts cap-dependent translation and protein synthesis, which are critical for cell growth and proliferation.[2][3]
-
mTORC2 Inhibition: this compound also inhibits mTORC2, thereby preventing the phosphorylation and activation of Akt at the Serine 473 site.[1][2] This is a crucial distinction from rapamycin, which can lead to increased p-Akt (Ser473) by disrupting a negative feedback loop.[2] The inhibition of mTORC2 by this compound prevents this feedback activation, leading to a more complete shutdown of the PI3K/Akt/mTOR pathway.[2][11]
The dual inhibition results in cell cycle arrest, induction of apoptosis, and autophagy in various cancer cell lines.[3][12]
Preclinical Data
In Vitro Activity
This compound demonstrates potent inhibitory activity across a range of cancer cell lines. It effectively inhibits cell proliferation and induces apoptosis and autophagy.[3][8]
Table 1: In Vitro IC₅₀ Values of this compound
| Assay / Cell Line | IC₅₀ (nM) | Notes | Source |
| Enzymatic Assay | |||
| mTOR (truncated) | 0.13 ± 0.05 | Recombinant enzyme assay | [2] |
| mTOR (native, full-length) | 0.8 ± 0.2 | Extracted from HeLa cells | [1][4] |
| Cell Proliferation Assay | |||
| H838 (Lung) | 20 | [3][9] | |
| A549 (Lung) | 50 | [3][9] | |
| U87-MG (Glioblastoma) | 53 | [3][9] | |
| MDA-MB-468 (Breast) | 0.8 | Cell-based mTOR inhibition | [3] |
| PPTP Panel (Pediatric) | 24.7 (median) | [13] |
In Vivo Activity
Oral administration of this compound leads to significant dose-dependent tumor growth inhibition in various xenograft models.[1] The compound is well-tolerated at effective doses.[1]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Source |
| U87-MG (Glioblastoma) | 2.5 mg/kg, twice daily | 33% | [1][2] |
| 5 mg/kg, twice daily | 48% | [1][2] | |
| 10 mg/kg, twice daily | 77% | [1][2] | |
| 20 mg/kg, once daily | 85% | [1] | |
| A549 (Lung) | 2.5 mg/kg, twice daily | 44% | [2] |
| 5 mg/kg, twice daily | 55% | [2] | |
| 10 mg/kg, twice daily | 93% | [2] |
Experimental Protocols
mTOR Kinase Inhibition Assay (ELISA-based)
This protocol describes the determination of this compound's IC₅₀ value against native mTOR.
Methodology:
-
Enzyme Preparation: Native mTOR enzyme complexes are immunoprecipitated from HeLa cell lysates.
-
Reaction Setup: The reaction is performed in a 96-well plate. Each well contains the immunoprecipitated mTOR enzyme.
-
Inhibitor Addition: this compound is serially diluted (e.g., 1 to 3000 nM) and pre-incubated with the enzyme for 10 minutes.[2]
-
Reaction Initiation: The kinase reaction is initiated by adding a substrate (e.g., recombinant S6K1 or 4E-BP1) and varying concentrations of ATP (40–200 μmol/L).[2]
-
Incubation: The plate is incubated at room temperature to allow for phosphorylation of the substrate.
-
Detection: The level of substrate phosphorylation is quantified using a specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody in an ELISA format.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of this compound.
Cell-Based mTOR Activity Assay (High-Throughput)
This protocol measures the inhibition of mTORC1 and mTORC2 downstream targets in a cellular context.
Methodology:
-
Cell Plating: MDA-MB-468 cells are plated in 96-well plates and allowed to adhere overnight.[2][3]
-
Compound Treatment: Cells are treated with increasing concentrations of this compound (e.g., 0 to 1280 nM) for 2 hours.[2][3]
-
Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with primary antibodies against phosphorylated S6 (pS6 at Ser235/236, for mTORC1) and phosphorylated Akt (pAkt at Ser473, for mTORC2).[2][3]
-
Secondary Antibody & Detection: After washing, cells are incubated with a fluorescently-labeled secondary antibody. The fluorescence intensity is measured using a laser-scanning cytometer (e.g., Acumen).[3]
-
Data Analysis: The signal intensity for pS6 and pAkt is normalized to untreated controls to determine the concentration-dependent inhibition.
In Vivo Tumor Xenograft Study
This protocol outlines a typical efficacy study in a mouse model.
Methodology:
-
Cell Implantation: Tumor cells (e.g., 10⁶ U87-MG cells) are injected subcutaneously into immunodeficient mice.[2]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 0.2 cm³).[2]
-
Randomization: Mice are randomized into control and treatment groups.
-
Drug Formulation & Administration: For in vivo studies, this compound is often formulated in 30% (w/v) Captisol.[2] The compound is administered by oral gavage once or twice daily at specified doses (e.g., 2.5, 5, 10 mg/kg).[1][2]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Pharmacodynamic Analysis (Optional): At specified time points after dosing, plasma and tumor samples can be collected to analyze the levels of pAkt and pS6 by immunoblotting to confirm target engagement.[2]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated.
Conclusion
This compound is a valuable research tool for investigating the mTOR signaling pathway. Its ability to inhibit both mTORC1 and mTORC2 provides a more complete blockade of mTOR activity compared to first-generation inhibitors. The potent in vitro and in vivo antitumor activity of this compound underscores the therapeutic potential of dual mTORC1/mTORC2 inhibition in oncology. This guide provides core technical information to support further research and development efforts involving this compound.
References
- 1. AZD8055 [openinnovation.astrazeneca.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Azd8055 | C25H31N5O4 | CID 25262965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. 1009298-09-2 AZD8055 AKSci X7420 [aksci.com]
- 8. stemcell.com [stemcell.com]
- 9. AZD 8055 | mTOR | Tocris Bioscience [tocris.com]
- 10. Facebook [cancer.gov]
- 11. Dual blockade of the PI3K/AKT/mTOR (AZD8055) and RAS/MEK/ERK (AZD6244) pathways synergistically inhibits rhabdomyosarcoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AZD-8055 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-8055 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] It uniquely targets both mTORC1 and mTORC2 complexes, effectively blocking downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[1][4] This dual-targeting mechanism makes this compound a valuable tool for investigating the mTOR signaling cascade and a potential therapeutic agent in oncology.[4][5] These application notes provide detailed protocols for key in vitro assays to assess the activity of this compound.
Mechanism of Action
This compound inhibits the serine/threonine kinase activity of mTOR, which in turn blocks the phosphorylation of key downstream effectors.[4] Inhibition of mTORC1 disrupts the phosphorylation of p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell cycle progression.[2][4] Concurrently, inhibition of mTORC2 prevents the phosphorylation of Akt at serine 473 (S473), further impacting cell survival and proliferation.[1][2]
Caption: this compound signaling pathway.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various in vitro systems. The following tables summarize the reported IC50 values for mTOR kinase inhibition and cellular proliferation.
Table 1: this compound Kinase Inhibition
| Target | Assay Type | IC50 (nM) |
|---|---|---|
| mTOR | ELISA-based kinase assay | 0.8 ± 0.2 |
| mTOR | Truncated mTOR in MDA-MB-468 cells | 0.8 |
| PI3Kα, β, γ, δ | Kinase Assay | >1,000 |
| ATM | Kinase Assay | >1,000 |
| DNA-PK | Kinase Assay | >1,000 |
Table 2: this compound Cell Proliferation Inhibition
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| U87MG | Glioblastoma | 53 |
| A549 | Lung Cancer | 50 |
| H838 | Lung Cancer | 20 |
| PPTP Panel (Median) | Pediatric Cancers | 24.7 |
Experimental Protocols
The following are detailed protocols for common in vitro assays used to evaluate the efficacy of this compound.
Caption: General experimental workflow.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from a study on laryngeal carcinoma cells.[5]
Objective: To determine the effect of this compound on cell viability and proliferation.
Materials:
-
Hep-2 cells (or other cell line of interest)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (1 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.8 to 260 µg/L.[5]
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) group.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.[5]
-
After the incubation period, add 10 µL of MTT reagent to each well and incubate for an additional 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is based on general western blotting procedures and findings from various studies on this compound.[3][5]
Objective: To assess the effect of this compound on the phosphorylation status of mTOR pathway proteins.
Materials:
-
Cells treated with this compound for desired times and concentrations (e.g., 50-800 nM for 2-48 hours).[3][5]
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-Akt (S473), anti-Akt, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells on ice and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify changes in protein phosphorylation.
mTOR Kinase Assay (Cell-Based)
This high-throughput screening protocol is designed to measure mTORC1 and mTORC2 activity.[2][6]
Objective: To quantify the inhibitory effect of this compound on mTORC1 and mTORC2 kinase activity within a cellular context.
Materials:
-
MDA-MB-468 cells (or other suitable cell line)
-
This compound
-
Fixative solution
-
Primary antibodies: anti-p-S6 (S235/236) for mTORC1 activity and anti-p-Akt (S473) for mTORC2 activity.[6]
-
Fluorescently labeled secondary antibodies
-
Laser scanning cytometer (e.g., Acumen)
Procedure:
-
Seed MDA-MB-468 cells in a suitable plate format for high-throughput screening.
-
Expose the cells to a range of this compound concentrations for 2 hours.[2][6]
-
At the end of the incubation, fix the cells.
-
Wash the cells and probe with either anti-p-S6 or anti-p-Akt antibodies.[6]
-
Wash away the primary antibody and add the corresponding fluorescently labeled secondary antibody.
-
Assess the levels of phosphorylation using a laser scanning cytometer.[2][6]
-
The data can be used to generate dose-response curves and determine the IC50 for the inhibition of mTORC1 and mTORC2 activity.
Apoptosis Assay (TUNEL Staining)
This protocol is based on a study investigating this compound-induced apoptosis.[5]
Objective: To detect DNA fragmentation associated with apoptosis in cells treated with this compound.
Materials:
-
Cells treated with this compound
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with various concentrations of this compound for a specified period (e.g., 24-72 hours).
-
Harvest the cells and fix them according to the TUNEL assay kit manufacturer's instructions.
-
Permeabilize the cells to allow entry of the labeling reagents.
-
Perform the TUNEL reaction to label the 3'-OH ends of fragmented DNA.
-
Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic cells. An increase in the TUNEL-positive cell population indicates an induction of apoptosis.[5]
References
- 1. AZD8055 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD8055 | mTOR inhibitor | CAS 1009298-09-2 | Buy AZD8055 from Supplier InvivoChem [invivochem.com]
AZD-8055 Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of AZD-8055, a potent and selective dual mTORC1 and mTORC2 inhibitor, in preclinical in vivo mouse models. The information is intended to guide researchers in designing and executing robust studies to evaluate the anti-tumor efficacy of this compound.
Mechanism of Action
This compound is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1] It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are crucial regulators of cell growth, proliferation, survival, and metabolism.[1][2] By inhibiting both complexes, this compound can overcome the feedback activation of Akt signaling often observed with mTORC1-specific inhibitors like rapamycin.[2][3] The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, 4E-BP1 and S6K1, resulting in reduced protein synthesis and cell cycle arrest.[4][5] The inhibition of mTORC2 prevents the phosphorylation and activation of Akt at Serine 473, further contributing to the anti-proliferative and pro-apoptotic effects of the compound.[3][5]
mTOR Signaling Pathway Inhibition by this compound
Caption: Inhibition of mTORC1 and mTORC2 by this compound.
In Vivo Efficacy Data
This compound has demonstrated significant dose-dependent anti-tumor activity in a variety of human tumor xenograft models in mice. The route of administration is typically oral gavage.[1][3]
Table 1: Dose-Dependent Tumor Growth Inhibition with this compound
| Xenograft Model | Dosage (mg/kg) | Dosing Schedule | Duration | Tumor Growth Inhibition (%) | Reference |
| U87-MG (Glioblastoma) | 2.5 | Twice Daily (BID) | 10 days | 33 | [1][3] |
| 5 | Twice Daily (BID) | 10 days | 48 | [1][3] | |
| 10 | Twice Daily (BID) | 10 days | 77 | [1][3] | |
| 10 | Once Daily (QD) | 10 days | 57 | [1] | |
| 20 | Once Daily (QD) | 10 days | 85 | [1] | |
| A549 (Lung Cancer) | 2.5 | Twice Daily (BID) | - | 44 | [3][6] |
| 5 | Twice Daily (BID) | - | 55 | [3][6] | |
| 10 | Twice Daily (BID) | - | 93 | [3][6] | |
| 10 | Once Daily (QD) | 21 days | 50 | [7] | |
| 20 | Once Daily (QD) | 21 days | 75 | [7] | |
| Various Xenografts (Breast, Colon, Prostate, Uterine) | 10 | Twice Daily (BID) | - | Significant Inhibition/Regression | [3][6] |
| 20 | Once Daily (QD) | - | Significant Inhibition/Regression | [3][6] |
Pharmacokinetics
Pharmacokinetic studies in mice have shown that this compound is rapidly absorbed following oral administration.[8]
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Tmax (Time to maximum concentration) | ~0.25 - 0.5 hours | Single oral or i.p. dose | [8][9] |
| Half-life (t1/2) | ~2 hours | Single oral dose | [8] |
Experimental Protocols
This compound Formulation for Oral Administration
Two common formulations for administering this compound to mice via oral gavage are provided below.
Formulation 1: Captisol-based [3]
-
Dissolve this compound in Captisol (a modified cyclodextrin).
-
Dilute the solution to a final Captisol concentration of 30% (w/v) with sterile water.
-
The final drug concentration should be calculated based on the desired dosage and an administration volume of 0.1 mL per 10 g of body weight.
Formulation 2: HPMC/Tween 80-based [7][10]
-
Prepare a vehicle solution of 0.5% hydroxypropylmethylcellulose (HPMC) and 0.1% Tween 80 in sterile water.
-
Add the required amount of this compound powder to the vehicle.
-
Sonicate the suspension and stir overnight to ensure homogeneity.
-
Administer a volume of 0.1 mL per 10 g of body weight.
In Vivo Xenograft Study Protocol
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Caption: General experimental workflow for an in vivo xenograft study.
Detailed Steps:
-
Animal Models: Use immunodeficient mice (e.g., nude or SCID) for human tumor xenografts.[3][11] All animal procedures should be approved by the institution's animal care and use committee.
-
Tumor Cell Implantation: Inject tumor cells (e.g., 1-10 million cells in sterile PBS or Matrigel) subcutaneously into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control via oral gavage at the desired dose and schedule (e.g., once or twice daily).[3]
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study to assess efficacy and toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and collect tumors and other tissues for further analysis.
-
Pharmacodynamic Analysis: To confirm target engagement, tumors can be collected at specific time points after the final dose for analysis of downstream mTOR pathway markers (e.g., p-Akt, p-S6) by Western blot or immunohistochemistry.[3]
Pharmacodynamic Analysis Protocol
-
Tissue Collection: Euthanize mice at various time points after a single or final dose of this compound (e.g., 20 minutes, 1, 8, 16, 24 hours).[3] Immediately excise tumors and snap-freeze them in liquid nitrogen or place them in a suitable lysis buffer.
-
Protein Extraction: Homogenize the tumor tissue and extract total protein using a standard lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against total and phosphorylated forms of mTOR pathway proteins (e.g., Akt, S6, 4E-BP1).
-
Incubate with a corresponding secondary antibody and visualize the protein bands using an appropriate detection system.
-
Quantify band intensities to determine the extent of target inhibition.
-
Safety and Tolerability
In preclinical mouse studies, this compound has been generally well-tolerated at efficacious doses.[1] However, as with any therapeutic agent, it is important to monitor for signs of toxicity, such as weight loss, changes in behavior, or other adverse effects. In some pediatric preclinical models, toxicity was observed, highlighting the importance of careful monitoring in different genetic contexts.[11] A transient, modest increase in blood glucose has also been noted in mice treated with this compound.[3]
References
- 1. AZD8055 [openinnovation.astrazeneca.com]
- 2. portlandpress.com [portlandpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AZD8055 | mTOR inhibitor | CAS 1009298-09-2 | Buy AZD8055 from Supplier InvivoChem [invivochem.com]
- 8. Adenosine triphosphate-competitive mTOR inhibitors: a new class of immunosuppressive agents that inhibit allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, tolerability, pharmacokinetics and pharmacodynamics of AZD8055 in advanced solid tumours and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR kinase inhibitor AZD8055 enhances the immunotherapeutic activity of an agonist CD40 antibody in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD-8055 Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD-8055 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of mammalian target of rapamycin (mTOR) kinase. It targets both mTOR Complex 1 (mTORC1) and mTORC2, thereby inhibiting downstream signaling pathways involved in cell growth, proliferation, and survival.[1][2][3] Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results in both in vitro and in vivo studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.
| Property | Value | Source |
| Molecular Weight | 465.54 g/mol | [4][5][6] |
| Chemical Formula | C₂₅H₃₁N₅O₄ | [4][6] |
| CAS Number | 1009298-09-2 | [4][5] |
| Appearance | Yellow solid powder | [5] |
| Purity | ≥98% | [7] |
Solubility
This compound is soluble in several organic solvents but is insoluble in water.[5][8] The choice of solvent is crucial for preparing a stable and effective stock solution.
| Solvent | Maximum Concentration | Source |
| DMSO | ≥23.3 mg/mL (≥50 mM) | [8] |
| Ethanol | 9.31 mg/mL (20 mM) | |
| Dimethyl formamide (DMF) | ~10 mg/mL | [7] |
For most in vitro cell-based assays, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][5][8]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro experiments.[1]
Materials:
-
This compound powder (ensure high purity, ≥98%)
-
Anhydrous/molecular biology grade Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Determine the required mass of this compound:
-
Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution: Mass (mg) = Desired Volume (mL) x 10 mM x Molecular Weight (465.54 g/mol ) / 1000
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 1 mL x 10 mmol/L x 465.54 g/mol / 1000 = 4.6554 mg
-
-
Weighing this compound:
-
Carefully weigh out the calculated mass of this compound powder using an analytical balance. It is advisable to weigh slightly more than needed and then accurately record the actual mass.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of DMSO to the vial containing the weighed this compound.
-
To aid dissolution, gently vortex the solution. If necessary, warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[8]
-
-
Storage and Handling:
-
Once fully dissolved, the stock solution should be aliquoted into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C for long-term storage (stable for several months to years).[5][8] For short-term storage (days to weeks), 4°C can be used.[5]
-
When preparing working solutions, thaw an aliquot and dilute it to the final desired concentration in the appropriate cell culture medium or buffer.
-
Signaling Pathway and Experimental Workflow
mTOR Signaling Pathway Inhibition by this compound
This compound is an ATP-competitive inhibitor of mTOR, targeting both mTORC1 and mTORC2 complexes.[2] This dual inhibition leads to the suppression of downstream signaling pathways that are critical for cell proliferation, growth, and survival. The diagram below illustrates the key components of the mTOR pathway and the points of inhibition by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD8055 [openinnovation.astrazeneca.com]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of AZD8055 in advanced solid tumours and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Azd8055 | C25H31N5O4 | CID 25262965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. apexbt.com [apexbt.com]
AZD-8055 Administration in Xenograft Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of AZD-8055 in preclinical xenograft models, based on published research. This document includes detailed protocols for drug preparation and administration, as well as a summary of dosing regimens used in various cancer models.
Introduction
This compound is a potent and selective ATP-competitive inhibitor of mammalian target of rapamycin (mTOR) kinase, affecting both mTORC1 and mTORC2 complexes.[1][2] This dual inhibitory action leads to the suppression of downstream signaling pathways involved in cell growth, proliferation, and survival.[1][3] In preclinical xenograft studies, this compound has demonstrated significant anti-tumor activity across a range of human cancer cell lines.[1][3][4][5] The most common and effective route of administration in these studies is oral gavage.[1][2][4][6]
Data Presentation: this compound Dosing Regimens in Xenograft Models
The following table summarizes the oral administration protocols for this compound in various xenograft models as reported in the literature.
| Xenograft Model | Cell Line | Dosage | Dosing Schedule | Vehicle | Reference |
| Glioblastoma | U87-MG | 2.5, 5, 10 mg/kg | Twice daily | 30% (w/v) Captisol (pH 3.0) | [1] |
| Glioblastoma | U87-MG | 10, 20 mg/kg | Once daily | 30% (w/v) Captisol (pH 3.0) | [2] |
| Glioblastoma | U87-MG | 20 mg/kg | Once daily for 1 or 4 days | Not specified | [6] |
| Lung Cancer | A549 | 2.5, 5, 10 mg/kg | Twice daily | 30% (w/v) Captisol (pH 3.0) | [1] |
| Multiple Myeloma | MM.1S | 5, 10 mg/kg | Daily, 5 days/week for 4 weeks | Not specified | [7] |
| Renal Cancer | Renca | 20 mg/kg | See study for specific schedule | Not specified | [8] |
Intraperitoneal (i.p.) administration has also been reported, although it is less common for efficacy studies. One study utilized a vehicle of PBS with 0.02% Tween 80 and 0.26% polyethylene glycol for i.p. injection.[9]
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol is based on the formulation used in multiple reported xenograft studies.[1]
Materials:
-
This compound powder
-
Captisol® (30% w/v in a suitable buffer, e.g., citrate buffer, pH 3.0)
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number and weight of the animals to be dosed.
-
Weigh the appropriate amount of this compound powder and place it in a sterile conical tube.
-
Add the calculated volume of 30% (w/v) Captisol (pH 3.0) to the tube.
-
Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no particulates. The final solution should be clear.
-
Store the formulation as recommended by the manufacturer or as determined by stability studies. For in vivo studies, it is often prepared fresh before each administration.
Animal Handling and Xenograft Establishment
Materials:
-
Immunocompromised mice (e.g., nude, SCID)
-
Cancer cell line of interest
-
Sterile PBS or appropriate cell culture medium
-
Syringes and needles
-
Calipers
Procedure:
-
Culture the selected cancer cell line under appropriate conditions.
-
Harvest the cells and resuspend them in sterile PBS or serum-free medium at the desired concentration (e.g., 5 x 10^6 cells/0.1 mL).
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 150-200 mm³), use calipers to measure the tumor length and width.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Randomize the mice into control and treatment groups with comparable mean tumor volumes.
Oral Administration of this compound
Materials:
-
Prepared this compound formulation
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
Procedure:
-
Calculate the volume of this compound formulation to be administered to each mouse based on its body weight and the desired dose (e.g., 0.1 mL/10 g of body weight).[1]
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully into the esophagus.
-
Slowly dispense the calculated volume of the this compound solution.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Administer the vehicle solution to the control group using the same procedure.
-
Repeat the administration as per the defined dosing schedule (e.g., once or twice daily).
Tumor Growth Monitoring and Pharmacodynamic Analysis
Procedure:
-
Measure tumor volumes with calipers at regular intervals (e.g., twice weekly) throughout the study.[1]
-
Monitor the body weight of the animals to assess toxicity.
-
At the end of the study or at specified time points, euthanize the animals.
-
Excise the tumors for pharmacodynamic analysis.
-
Tumor lysates can be analyzed by Western blotting for the phosphorylation status of mTOR pathway proteins such as pS6 and pAKT to confirm the biological activity of this compound.[1][6]
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Experimental Workflow for Xenograft Studies
Caption: Workflow for this compound administration in xenograft models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD8055 [openinnovation.astrazeneca.com]
- 3. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mTOR kinase inhibitor AZD8055 enhances the immunotherapeutic activity of an agonist CD40 antibody in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine triphosphate-competitive mTOR inhibitors: a new class of immunosuppressive agents that inhibit allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of p-AKT and p-S6 Following AZD-8055 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD-8055 is a potent, orally bioavailable, ATP-competitive inhibitor of mammalian target of rapamycin (mTOR) kinase.[1][2] It targets both mTORC1 and mTORC2 complexes, leading to the inhibition of downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[1][3][4] This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation status of AKT (p-AKT Ser473) and ribosomal protein S6 (p-S6 Ser240/244), key downstream effectors of the mTOR pathway, in response to this compound treatment.
The mTOR signaling network is a central regulator of cellular metabolism and growth. This compound's dual inhibition of mTORC1 and mTORC2 allows for a more complete shutdown of this pathway compared to mTORC1-specific inhibitors like rapamycin.[3][4] Monitoring the phosphorylation levels of AKT at serine 473 (a direct substrate of mTORC2) and S6 at serine 240/244 (a downstream target of mTORC1) serves as a reliable method to assess the efficacy of this compound in cellular models.[1][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound signaling pathway and the general experimental workflow for the Western blot protocol.
References
- 1. AZD8055 [openinnovation.astrazeneca.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual blockade of the PI3K/AKT/mTOR (AZD8055) and RAS/MEK/ERK (AZD6244) pathways synergistically inhibits rhabdomyosarcoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD-8055 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular effects of AZD-8055, a potent and selective dual mTORC1 and mTORC2 kinase inhibitor. The included protocols offer detailed methodologies for assessing cell line sensitivity and characterizing the molecular response to this compound treatment.
Introduction
This compound is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) with an IC50 of approximately 0.8 nM.[1][2] By targeting both mTORC1 and mTORC2 complexes, this compound effectively blocks the phosphorylation of key downstream effectors, leading to the inhibition of cell growth, proliferation, and survival.[2] This dual inhibitory action circumvents the feedback activation of Akt often observed with mTORC1-specific inhibitors like rapamycin.[3] this compound has demonstrated significant anti-tumor activity in a wide range of cancer cell lines, particularly those with a dependency on the PI3K/Akt/mTOR signaling pathway.[2]
Data Presentation: Cell Lines Sensitive to this compound
The following table summarizes the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines. The IC50 (half-maximal inhibitory concentration) and LC50 (half-maximal lethal concentration) values are presented to indicate the potency of this compound.
| Cell Line | Cancer Type | Assay Duration | IC50 / LC50 (nM) | Reference |
| Bladder Cancer | ||||
| 5637 | Urothelial Carcinoma | 48h / 72h | 85.60 / 50.96 | [4] |
| UM-UC-3 | Squamous Cell Carcinoma | 48h / 72h | 31.46 / 22.98 | [4] |
| SCaBER | Squamous Cell Carcinoma | 48h / 72h | 285.8 / 161.0 | [4] |
| T24 | Urothelial Carcinoma | 48h / 72h | 464.7 / 274.3 | [4] |
| Lung Cancer | ||||
| H838 | Non-Small Cell Lung Cancer | 72h | 20 | [2] |
| A549 | Non-Small Cell Lung Cancer | 72h | 50 | [2] |
| Glioblastoma | ||||
| U87MG | Glioblastoma | 72h | 53 | [2] |
| Breast Cancer | ||||
| TamR | Tamoxifen-Resistant | Not Specified | 18 | |
| MCF7-X | Estrogen Deprivation-Resistant | Not Specified | 24 | |
| Colon Cancer | ||||
| CT-26 (mouse) | Colon Carcinoma | 24h / 48h | 3000 / 430 | [5] |
| HCT-15 | Colorectal Adenocarcinoma | 24h / 48h | 107800 / 9800 | [5] |
| HCT-116 | Colorectal Carcinoma | 24h / 48h | 124600 / 21500 | [5] |
| Prostate Cancer | ||||
| PC-3RR | Rapamycin-Resistant | Not Specified | < 30 | |
| Laryngeal Cancer | ||||
| Hep-2 | Laryngeal Squamous Cell Carcinoma | Not Specified | Not Specified | [6] |
| Multiple Myeloma | ||||
| NCI-H929 | Myeloma | Not Specified | 15.6 | [7] |
| OPM-2 | Myeloma | Not Specified | 107.3 | [7] |
| Leukemia | ||||
| MV-4-11 | Acute Myeloid Leukemia | Not Specified | 66.8 | [7] |
| YT | T-Cell Lymphoma | Not Specified | 40.6 | [7] |
Signaling Pathway
This compound inhibits both mTORC1 and mTORC2, leading to downstream effects on protein synthesis, cell cycle progression, and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-tumor effect of AZD8055 against bladder cancer and bladder cancer-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD8055 Exerts Antitumor Effects on Colon Cancer Cells by Inhibiting mTOR and Cell-cycle Progression | Anticancer Research [ar.iiarjournals.org]
- 6. stemcell.com [stemcell.com]
- 7. Drug: AZD8055 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Application Notes and Protocols for AZD-8055 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of AZD-8055, a potent and selective dual mTORC1 and mTORC2 kinase inhibitor, in combination with other cancer therapies. The following sections detail the mechanism of action, key combination strategies, and detailed protocols for in vitro and in vivo experimentation.
Introduction to this compound
This compound is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] Unlike rapalogs, which allosterically inhibit mTORC1, this compound targets the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2 complexes.[1][3] This dual inhibition prevents the feedback activation of AKT often observed with mTORC1-selective inhibitors, leading to a more complete shutdown of the PI3K/AKT/mTOR signaling pathway.[3] Preclinical studies have demonstrated its antitumor activity in a variety of cancer models, both as a single agent and in combination with other therapies.[4][5][6]
Signaling Pathway Overview
This compound's primary mechanism of action is the inhibition of mTOR kinase activity, which impacts downstream signaling of both mTORC1 and mTORC2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dual blockade of the PI3K/AKT/mTOR (AZD8055) and RAS/MEK/ERK (AZD6244) pathways synergistically inhibits rhabdomyosarcoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Monitoring AZD-8055 Efficacy Through Pharmacodynamic Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-8055 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] It uniquely targets both mTORC1 and mTORC2 complexes, leading to a comprehensive blockade of the mTOR signaling pathway.[1][3][4] This dual inhibition prevents the feedback activation of AKT that is often observed with allosteric mTORC1 inhibitors like rapamycin.[4][5] The pharmacodynamic (PD) effects of this compound can be quantitatively measured by assessing the phosphorylation status of key downstream signaling proteins. These pharmacodynamic markers are crucial for establishing a dose-response relationship, confirming target engagement, and predicting anti-tumor efficacy in both preclinical and clinical settings.[2][6]
This document provides detailed application notes and protocols for the assessment of key pharmacodynamic markers of this compound efficacy, including phosphorylated ribosomal protein S6 (pS6), phosphorylated eukaryotic initiation factor 4E-binding protein 1 (p4E-BP1), and phosphorylated AKT at serine 473 (pAKT S473).
Key Pharmacodynamic Markers
The primary pharmacodynamic markers for this compound activity are downstream effectors of the mTORC1 and mTORC2 signaling pathways:
-
Phospho-S6 Ribosomal Protein (pS6) (Ser235/236): A downstream target of S6 kinase (S6K), which is directly phosphorylated by mTORC1. Inhibition of mTORC1 by this compound leads to a rapid and robust decrease in pS6 levels.[3][7]
-
Phospho-4E-BP1 (Thr37/46): 4E-BP1 is a translational repressor that is inactivated upon phosphorylation by mTORC1. This compound inhibits the phosphorylation of 4E-BP1 at rapamycin-resistant sites, leading to reduced cap-dependent translation.[2][4]
-
Phospho-AKT (Ser473): AKT is a central node in the PI3K signaling pathway and is a direct substrate of mTORC2. Inhibition of mTORC2 by this compound prevents the phosphorylation of AKT at Ser473, a key step in its full activation.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key pharmacodynamic markers from in vitro and in vivo studies.
Table 1: In Vitro Inhibition of mTOR Pathway Markers by this compound
| Cell Line | Marker | This compound Concentration | Percent Inhibition | Reference |
| MDA-MB-468 | pAKT (S473) | 24 ± 9 nmol/L (IC50) | 50% | [7] |
| MDA-MB-468 | pS6 (Ser235/236) | 27 ± 3 nmol/L (IC50) | 50% | [7] |
| MCF-7 | p70S6K | 5 nmol/L | 70-80% | [7] |
| HEK293 | p70S6K | 5 nmol/L | 70-80% | [7] |
| T24 (Bladder Cancer) | G1 Cell Cycle Arrest | Not Specified | Increased from 62.0% to 80.4% | [8] |
| 5637 (Bladder Cancer) | G1 Cell Cycle Arrest | Not Specified | Increased from 62.5% to 82.7% | [8] |
| SCaBER (Bladder Cancer) | G1 Cell Cycle Arrest | Not Specified | Increased from 52.1% to 71.3% | [8] |
| UM-UC-3 (Bladder Cancer) | G1 Cell Cycle Arrest | Not Specified | Increased from 75.7% to 85.6% | [8] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Xenograft Models
| Xenograft Model | Marker | This compound Dose | Time Point | Percent Inhibition of Control | Reference |
| U87-MG | pAKT (S473) | 2.5 mg/kg | 20 min | 72% | [7] |
| U87-MG | pAKT (S473) | 10 mg/kg | 20 min | 95% | [7] |
| U87-MG | pAKT (S473) | 10 mg/kg | 8 hours | >50% | [7] |
| U87-MG | Tumor Growth | 2.5 mg/kg (twice daily, 10 days) | 10 days | 33% | [3] |
| U87-MG | Tumor Growth | 5 mg/kg (twice daily, 10 days) | 10 days | 48% | [3] |
| U87-MG | Tumor Growth | 10 mg/kg (twice daily, 10 days) | 10 days | 77% | [3] |
| U87-MG | Tumor Growth | 10 mg/kg (once daily, 10 days) | 10 days | 57% | [3] |
| U87-MG | Tumor Growth | 20 mg/kg (once daily, 10 days) | 10 days | 85% | [3] |
Signaling Pathway and Experimental Workflow
Caption: mTOR signaling pathway indicating points of inhibition by this compound and key pharmacodynamic markers.
Caption: General experimental workflow for assessing pharmacodynamic markers of this compound.
Experimental Protocols
Western Blot Analysis of Phosphorylated mTOR Pathway Proteins
This protocol outlines the detection of pS6, p4E-BP1, and pAKT in cell lysates or tumor homogenates.
Materials:
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (diluted in blocking buffer):
-
Rabbit anti-phospho-S6 (Ser235/236)
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Rabbit anti-phospho-AKT (Ser473)
-
Mouse or Rabbit anti-total S6, 4E-BP1, AKT, and GAPDH (for loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Cell Lysates: Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Tumor Homogenates: Homogenize tumor tissue in lysis buffer on ice and process as for cell lysates.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensity and normalize to the total protein or a loading control.
Immunohistochemistry (IHC) for pS6 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol is for the visualization of pS6 in tumor xenograft tissues.
Materials:
-
FFPE tumor sections on slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-phospho-S6 (Ser235/236)
-
Biotinylated secondary antibody (anti-rabbit)
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in antigen retrieval buffer.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding with blocking solution for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with biotinylated secondary antibody for 30 minutes at room temperature.
-
Streptavidin-HRP Incubation: Incubate with streptavidin-HRP complex for 30 minutes.
-
Detection: Apply DAB substrate and monitor for color development.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate slides and mount with a coverslip.
-
Analysis: Score the staining intensity and percentage of positive cells.
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Measurement of pAKT (S473)
This protocol provides a method for the quantitative analysis of pAKT (S473) in cell lysates.
Materials:
-
Phospho-AKT (S473) ELISA kit (includes antibody-coated 96-well plate, detection antibody, standard, and other reagents)
-
Cell lysis buffer
-
Wash buffer
-
Substrate solution (TMB)
-
Stop solution
-
Microplate reader
Protocol:
-
Sample and Standard Preparation: Prepare cell lysates as described for Western blotting. Prepare a standard curve according to the kit manufacturer's instructions.
-
Add Samples and Standards: Add 100 µL of standards and samples to the appropriate wells of the antibody-coated plate.
-
Incubation: Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate and wash the wells four times with wash buffer.
-
Detection Antibody: Add 100 µL of detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
HRP-Conjugate: Add 100 µL of HRP-conjugated secondary antibody or streptavidin-HRP and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate and incubate in the dark for 30 minutes.
-
Stop Reaction: Add 50 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of pAKT (S473) in the samples based on the standard curve.
References
- 1. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD8055 [openinnovation.astrazeneca.com]
- 4. Safety, tolerability, pharmacokinetics and pharmacodynamics of AZD8055 in advanced solid tumours and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dual mTORC1 and mTORC2 inhibitor AZD8055 has anti-tumor activity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pharmacokinetic-pharmacodynamic model predicting tumour growth inhibition after intermittent administration with the mTOR kinase inhibitor AZD8055 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Anti-tumor effect of AZD8055 against bladder cancer and bladder cancer-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD-8055 Treatment in 3D Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to more accurately mimic the complex microenvironment of in vivo tumors compared to traditional two-dimensional (2D) monolayers. This increased physiological relevance is crucial for preclinical drug screening and the evaluation of novel cancer therapeutics. AZD-8055 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes.[1][2] This dual inhibition disrupts downstream signaling pathways crucial for cell growth, proliferation, and survival. These application notes provide a comprehensive guide for the utilization of this compound in 3D cell culture models, including detailed experimental protocols, data presentation guidelines, and visualizations of key biological pathways and workflows.
Mechanism of Action of this compound
This compound inhibits mTOR kinase activity, which in turn blocks the phosphorylation of key downstream effectors of both mTORC1 and mTORC2.[1] Inhibition of mTORC1 leads to reduced phosphorylation of p70 S6 kinase (p70S6K) and eIF4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell cycle progression.[3][4] Concurrently, inhibition of mTORC2 prevents the phosphorylation of Akt at serine 473, which is a critical step in the activation of the PI3K/Akt signaling pathway that promotes cell survival and proliferation.[1]
References
Troubleshooting & Optimization
AZD-8055 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of AZD-8055.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound for in vitro experiments?
For in vitro studies, it is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[1][2][3] A concentration of 10 mmol/L in DMSO is commonly used.[1][3] The solution should be stored under nitrogen.[2]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution in aqueous media. What can I do?
This compound has low aqueous solubility.[] To avoid precipitation when diluting a DMSO stock solution into aqueous media for cell culture, it is crucial to ensure rapid and thorough mixing. It is also advisable to not exceed a final DMSO concentration of 0.5% in your culture medium, as higher concentrations can be toxic to cells. If precipitation persists, consider preparing a more diluted stock solution in DMSO or using a formulation with solubilizing agents for your specific experimental needs.
Q3: How should I prepare this compound for in vivo animal studies?
Due to its poor water solubility, this compound requires specific formulations for oral administration in animal models. Common approaches include:
-
Suspension in a vehicle: A frequently used method involves preparing a suspension in a sterile vehicle such as 0.5% hydroxypropylmethylcellulose (HPMC) with 0.1% polysorbate 80 (Tween 80).[3][5]
-
Solubilizing agents: Another effective method is to dissolve this compound in a solution containing solubilizing agents. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6][7] Another option is using sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[6][8] For example, a clear solution can be achieved at 50 mg/mL in 30% SBE-β-CD in saline, which may require ultrasonication and pH adjustment to 2 with HCl.[8]
Q4: What is the solubility of this compound in common organic solvents?
This compound is soluble in several organic solvents. The approximate solubilities are provided in the table below. Please note that these values can vary slightly between different batches of the compound.
Quantitative Solubility Data
| Solvent | Solubility (Concentration) | Solubility (mg/mL) | Reference |
| DMSO | ~100 mM | ~46.6 mg/mL | |
| DMSO | 93 mg/mL (199.76 mM) | 93 mg/mL | [9][10] |
| DMSO | >10 mM | >4.66 mg/mL | [11] |
| Ethanol | ~20 mM | ~9.3 mg/mL | |
| Ethanol | 3.5 mg/mL (7.51 mM) | 3.5 mg/mL | [9] |
| Dimethyl Formamide | ~10 mg/ml | 10 mg/ml | [12] |
| Water | Insoluble | < 1 mg/mL | [7][9][13] |
Note: The molecular weight of this compound is 465.55 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO for In Vitro Use
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.655 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 4.655 mg of this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[11]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. For long-term storage, it is recommended to store under an inert gas like nitrogen.[2]
Protocol 2: Preparation of an this compound Formulation for Oral Gavage in Mice
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure: This protocol is for a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6][7]
-
Prepare a stock solution of this compound in DMSO at a concentration higher than the final desired concentration in the formulation. For example, if the final desired concentration is 2.5 mg/mL, you can prepare a 25 mg/mL stock in DMSO.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution. For 1 mL of the final formulation, this would be 100 µL.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 and vortex again to ensure complete mixing.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix the solution thoroughly. The final solution should be clear.
Visualizations
This compound Mechanism of Action: mTOR Signaling Pathway
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Troubleshooting this compound Solubility Issues
Caption: A workflow for troubleshooting common this compound solubility problems.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 5. mTOR kinase inhibitor AZD8055 enhances the immunotherapeutic activity of an agonist CD40 antibody in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD8055 | mTOR inhibitor | CAS 1009298-09-2 | Buy AZD8055 from Supplier InvivoChem [invivochem.com]
- 7. This compound | mTOR Inhibitor | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. mTOR inhibitor AZD8055, Purity ≥98% - CD BioGlyco [bioglyco.com]
Technical Support Center: Acquired Resistance to AZD-8055
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to the mTOR kinase inhibitor, AZD-8055.
I. Troubleshooting Guides & FAQs
This section addresses common issues and questions that arise during experiments investigating acquired resistance to this compound.
FAQ 1: My cancer cell line is showing reduced sensitivity to this compound over time. How can I confirm acquired resistance?
Answer: Acquired resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug. To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) comparing the parental (sensitive) cell line with the suspected resistant line. A rightward shift in the dose-response curve and a significantly higher IC50 value for the long-term treated cells indicate acquired resistance.[1][2]
Troubleshooting:
-
Inconsistent IC50 values: Ensure consistent cell seeding density, drug preparation, and incubation times. Passage number can also affect sensitivity; use cells from a similar passage range for comparison.
-
Cell line contamination: Regularly check cell lines for mycoplasma contamination and verify their identity using short tandem repeat (STR) profiling.
FAQ 2: What are the most common molecular mechanisms driving acquired resistance to this compound?
Answer: The most frequently reported mechanisms of acquired resistance to this compound involve the activation of bypass signaling pathways that circumvent mTOR inhibition. These include:
-
Upregulation of the MEK/ERK pathway: This is a common escape mechanism observed in neuroblastoma and other cancers.[3] The cell reactivates proliferative signaling downstream of RAS/RAF.
-
Activation of the PI3K/AKT pathway: This can be driven by upstream signaling from receptor tyrosine kinases (RTKs) like the Insulin-like Growth Factor 1 Receptor (IGF-1R).[4] Even though this compound inhibits mTORC2, which is responsible for AKT phosphorylation at Ser473, strong upstream signaling can still promote cell survival.
FAQ 3: I suspect MEK/ERK pathway activation in my this compound resistant cells. How can I verify this?
Answer: To verify MEK/ERK pathway activation, you should assess the phosphorylation status of key downstream proteins, MEK and ERK, using Western blotting. An increase in the levels of phosphorylated ERK (p-ERK) and phosphorylated MEK (p-MEK) in the resistant cells compared to the parental cells, especially in the presence of this compound, would confirm the activation of this pathway.
Troubleshooting:
-
Weak or no p-ERK signal: Ensure you are using fresh lysates and appropriate phosphatase inhibitors during protein extraction. Optimize antibody concentrations and incubation times. Use a positive control (e.g., cells stimulated with a growth factor) to confirm antibody and protocol efficacy.
-
High background on Western blot: Ensure adequate blocking of the membrane (e.g., with 5% BSA or non-fat milk in TBST) and thorough washing steps.
FAQ 4: How can I overcome MEK/ERK-mediated resistance to this compound in my experiments?
Answer: A common strategy is to co-treat the resistant cells with this compound and a MEK inhibitor (e.g., U0126 or trametinib).[3][5] This dual blockade can synergistically inhibit cell growth and restore sensitivity. You should perform combination index (CI) assays to determine if the effect is synergistic, additive, or antagonistic.
FAQ 5: My resistant cells show sustained AKT activity despite this compound treatment. What could be the cause?
Answer: Sustained AKT activity in the presence of this compound, a dual mTORC1/mTORC2 inhibitor, suggests the activation of potent upstream signaling that bypasses the need for mTORC2-mediated AKT phosphorylation. A likely candidate is the hyperactivation of the IGF-1R signaling pathway.[4] This can lead to the formation of an IGF1R/IRS/p85/p110β complex that promotes AKT activation.[4]
Troubleshooting:
-
Confirming IGF-1R activation: Use Western blotting to check for increased phosphorylation of IGF-1R in your resistant cells.
-
Overcoming IGF-1R-mediated resistance: Consider co-treatment with an IGF-1R inhibitor.
II. Quantitative Data
The following tables summarize key quantitative data from studies on this compound resistance.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line Model | Sensitive IC50 | Resistant IC50 | Fold Resistance | Reference |
| Tamoxifen-Resistant Breast Cancer (TamR) | 18 nM | - | - | [1][2] |
| Estrogen Deprivation-Resistant Breast Cancer (MCF7-X) | 24 nM | - | - | [1][2] |
| T47D Tamoxifen-Resistant (T47D-tamR) | 19 nM | - | - | [1] |
| Neuroblastoma (TGW) | Not specified | Marked resistance | Not specified | [3] |
| Neuroblastoma (SMS-KAN) | Not specified | Marked resistance | Not specified | [3] |
| Laryngeal Cancer (Hep-2) | 8-80 µg/L (dose-dependent) | - | - | [6] |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| U87-MG (Glioblastoma) | 2.5 mg/kg twice daily | 33% | [7] |
| U87-MG (Glioblastoma) | 5 mg/kg twice daily | 48% | [7] |
| U87-MG (Glioblastoma) | 10 mg/kg twice daily | 77% | [7] |
| MM.1S (Multiple Myeloma) | 5 mg/kg daily | Significant inhibition | [8] |
| MM.1S (Multiple Myeloma) | 10 mg/kg daily | Significant inhibition | [8] |
III. Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through prolonged, stepwise dose escalation.[3]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
MTT or CellTiter-Glo assay kit
Procedure:
-
Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cell line using a standard 72-hour viability assay.
-
Initial Treatment: Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate (comparable to the untreated parental cells), double the concentration of this compound.
-
Repeat Escalation: Continue this stepwise dose escalation for a prolonged period (e.g., 4-12 weeks).[3]
-
Resistance Confirmation: Periodically (e.g., every 2-3 weeks), perform a dose-response assay to determine the IC50 of the treated population. A significant increase in IC50 confirms the development of resistance.
-
Resistant Clone Selection: Once a resistant population is established, single-cell cloning can be performed to isolate and expand highly resistant clones.
-
Maintenance of Resistant Phenotype: Maintain the resistant cell lines in a medium containing a maintenance dose of this compound (typically the concentration they were last selected in) to prevent the loss of the resistant phenotype.
Protocol 2: Western Blot Analysis of p-ERK and p-AKT
This protocol provides a general workflow for detecting the phosphorylation status of ERK and AKT, key nodes in the primary resistance pathways.
Materials:
-
Cell lysates from sensitive and resistant cells (with and without this compound treatment)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane and run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-total-ERK). This serves as a loading control.
IV. Visualizations
Diagram 1: this compound Mechanism of Action and Resistance Pathways
Caption: this compound inhibits mTORC1/2, but resistance can arise via MEK/ERK or PI3K/AKT bypass.
Diagram 2: Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for identifying and overcoming this compound resistance mechanisms in vitro.
References
- 1. Impact of dual mTORC1/2 mTOR kinase inhibitor AZD8055 on acquired endocrine resistance in breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of dual mTORC1/2 mTOR kinase inhibitor AZD8055 on acquired endocrine resistance in breast cancer in vitro. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Induction of MEK/ERK activity by AZD8055 confers acquired resistance in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of IGF1R/p110β/AKT/mTOR confers resistance to α-specific PI3K inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD8055 [openinnovation.astrazeneca.com]
- 8. aacrjournals.org [aacrjournals.org]
AZD-8055 Technical Support Center: Troubleshooting Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of AZD-8055 in cellular assays. The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
This compound is a highly potent and selective ATP-competitive inhibitor of mTOR kinase, targeting both mTORC1 and mTORC2 complexes.[1][2][3] Extensive kinase screening has demonstrated its high specificity. In a panel of 260 kinases, this compound showed no significant activity at concentrations up to 10 µmol/L.[4] Similarly, it displays excellent selectivity (approximately 1,000-fold) against all class I phosphatidylinositol 3-kinase (PI3K) isoforms.[4][5]
However, in clinical trials, dose-limiting toxicities in the form of elevated transaminases (ALT and AST) have been observed, suggesting potential effects on liver function.[6][7] While this may be considered an "off-target" toxicity in the context of cancer treatment, it could be mechanistically linked to mTOR inhibition in normal hepatocytes.[6]
Q2: We are observing unexpected cellular phenotypes in our assay that don't seem to be related to mTOR inhibition. Could this be an off-target effect?
While this compound is highly selective, it is crucial to consider other possibilities for unexpected phenotypes:
-
Cell Line Specificity: The cellular context, including the genetic background and expression levels of various proteins, can influence the response to mTOR inhibition.
-
Experimental Conditions: Factors such as cell density, serum concentration, and duration of treatment can impact cellular signaling and lead to varied outcomes.
-
Compensatory Signaling: Inhibition of the mTOR pathway can sometimes lead to the activation of feedback loops or crosstalk with other signaling pathways, such as the RAS/MEK/ERK pathway.[8] For instance, this compound treatment has been shown to increase pERK levels in some contexts.[8]
Q3: How can we confirm that the observed effects in our cellular assay are due to on-target mTOR inhibition?
To validate that the observed cellular phenotype is a direct result of mTOR inhibition by this compound, consider the following control experiments:
-
Western Blot Analysis: Assess the phosphorylation status of key downstream effectors of mTORC1 and mTORC2. A decrease in the phosphorylation of p70S6K (a substrate of mTORC1) and AKT at Serine 473 (a substrate of mTORC2) would confirm on-target activity.[1][2][9]
-
Use of Alternative mTOR Inhibitors: Compare the effects of this compound with other well-characterized mTOR inhibitors (e.g., rapamycin for mTORC1, or other dual mTORC1/2 inhibitors).
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of mTOR and observe if this phenocopies the effects of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity at low concentrations | Cell line hypersensitivity, off-target cytotoxicity | Perform a dose-response curve to determine the IC50 in your specific cell line. Compare your results with published data. Assess markers of apoptosis or cell death. |
| Variable results between experiments | Inconsistent experimental conditions | Standardize cell seeding density, serum concentration, and treatment duration. Ensure consistent reagent quality. |
| Activation of other signaling pathways (e.g., MAPK/ERK) | Compensatory feedback loops | Co-treat with inhibitors of the activated pathway to see if the phenotype is reversed. Analyze the phosphorylation status of key nodes in the suspected compensatory pathway via Western blot. |
| Discrepancy with published data | Different cellular context or assay conditions | Carefully review the experimental details of the published study and compare them to your protocol. Consider using a cell line that was used in the original characterization of this compound as a positive control. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| mTOR (full length, native) | ELISA-based kinase assay | 0.8 ± 0.2 | [1] |
| mTOR (truncated, recombinant) | Biochemical assay | 0.13 ± 0.05 | [2] |
| PI3Kα | Biochemical assay | >10,000 | [5] |
| PI3Kβ | Biochemical assay | >10,000 | [5] |
| PI3Kδ | Biochemical assay | >10,000 | [5] |
| PI3Kγ | Biochemical assay | >10,000 | [5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | IC50 / Effect | Reference |
| MDA-MB-468 | Immunocytochemistry | Inhibition of pAKT (Ser473) | IC50: ~2.4 nM | [3] |
| MDA-MB-468 | Immunocytochemistry | Inhibition of pS6 (Ser235/236) | IC50: ~1 nM | [2] |
| H838 | Cell Proliferation | Inhibition of cell number (72h) | IC50: < 3 µM | [2] |
| A549 | Cell Proliferation | Inhibition of cell number (72h) | IC50: < 3 µM | [2] |
| Hep-2 | MTT Assay | Inhibition of cell viability (48h) | Significant inhibition at ≥ 8 µg/L | [10] |
| PPTP Cell Line Panel | Proliferation Assay | Median relative IC50 | 24.7 nM | [11] |
Experimental Protocols
Western Blot for mTOR Pathway Inhibition
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 2, 4, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-p70S6K (Thr389), total p70S6K, p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: Workflow to investigate unexpected cellular phenotypes with this compound.
References
- 1. AZD8055 [openinnovation.astrazeneca.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Safety, tolerability, pharmacokinetics and pharmacodynamics of AZD8055 in advanced solid tumours and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Dual blockade of the PI3K/AKT/mTOR (AZD8055) and RAS/MEK/ERK (AZD6244) pathways synergistically inhibits rhabdomyosarcoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
AZD-8055 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information for the use of AZD-8055 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] It uniquely targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the inhibition of downstream signaling pathways that control cell growth, proliferation, and survival.[3][4] By inhibiting mTORC1, this compound prevents the phosphorylation of substrates like p70S6K and 4E-BP1.[4][5] Its inhibition of mTORC2 blocks the phosphorylation of AKT at Serine 473.[3][4]
Q2: How should I prepare and store this compound stock solutions?
For in vitro studies, this compound is typically prepared as a stock solution in dimethyl sulfoxide (DMSO).[6][7] It is recommended to prepare fresh stock solutions before use.[7] For storage, it is advised to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for long-term use (months) or at 0-4°C for short-term use (days to weeks).[7] One source suggests that a stock solution in a solvent can be stored for up to one year at -80°C and for one month at -20°C.[1] The powder form of this compound is stable for up to 3 years when stored at -20°C.[1]
Q3: What is the recommended working concentration of this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. IC50 values for proliferation inhibition have been reported to range from the low nanomolar to the micromolar range. For example, the IC50 is 0.8 nM in MDA-MB-468 cells, while for other cell lines, it can be around 20-53 nM.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How stable is this compound in cell culture media under standard incubator conditions (37°C, 5% CO2)?
Currently, there is limited publicly available data specifically detailing the half-life and stability of this compound in various cell culture media at 37°C. As the stability of a compound in aqueous solution can be influenced by factors such as pH, temperature, and media components, it is recommended to empirically determine its stability for long-term experiments. A detailed protocol for assessing the stability of this compound in your specific cell culture medium is provided in the "Experimental Protocols" section below. For typical experiments lasting up to 96 hours, the compound has been shown to be effective.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Compound Instability: this compound may have degraded in the cell culture medium during a long incubation period. | 1. For long-term experiments, consider replenishing the media with fresh this compound every 24-48 hours. 2. Perform a stability test of this compound in your specific cell culture medium (see Experimental Protocols). |
| Incorrect Concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response curve to determine the optimal inhibitory concentration for your cell line. | |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance to mTOR inhibitors. | 1. Confirm mTOR pathway activation in your cell line by Western blot for phosphorylated downstream targets (p-S6K, p-4E-BP1, p-AKT). 2. Consider using a combination of inhibitors to target parallel or feedback pathways. | |
| Inconsistent results between experiments | Stock Solution Degradation: Improper storage or repeated freeze-thaw cycles of the DMSO stock solution. | 1. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. 2. Prepare fresh stock solutions regularly. |
| Variability in Cell Culture: Differences in cell passage number, confluency, or serum concentration. | Maintain consistent cell culture practices, including using cells within a defined passage number range and seeding at a consistent density. | |
| Unexpected cellular toxicity | High DMSO Concentration: The final concentration of DMSO in the cell culture medium is too high. | Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.[7] |
| Off-target Effects: Although highly selective, off-target effects can occur at very high concentrations. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. | |
| Activation of other signaling pathways | Feedback Loop Activation: Inhibition of the mTOR pathway can lead to the activation of compensatory signaling pathways, such as the IGF1R pathway, which can promote cell survival.[8] | 1. Analyze the activation status of key survival pathways (e.g., by checking p-IGF1R) upon this compound treatment. 2. Consider co-treatment with an inhibitor of the activated feedback pathway. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-468 | Breast Cancer | 0.8 | [1] |
| H838 | Non-Small Cell Lung Cancer | 20 | [2] |
| A549 | Non-Small Cell Lung Cancer | 50 | [2] |
| U87MG | Glioblastoma | 53 | [2] |
| PPTP Panel (median) | Pediatric Cancers | 24.7 | [1] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media
This protocol allows for the determination of the stability of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
This compound powder
-
DMSO
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with serum and supplements
-
Sterile microcentrifuge tubes
-
37°C incubator with 5% CO2
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or LC-MS/MS system.
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier for mobile phase)
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the 10 mM stock solution in your complete cell culture medium to a final concentration relevant to your experiments (e.g., 1 µM).
-
Incubation:
-
Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Place the tubes in a 37°C incubator with 5% CO2.
-
-
Sample Collection: At each designated time point, remove one tube from the incubator and immediately store it at -80°C to halt any further degradation. The 0-hour time point should be frozen immediately after preparation.
-
Sample Preparation for Analysis:
-
Thaw the samples.
-
To precipitate proteins and other macromolecules from the medium, add 3 volumes of ice-cold acetonitrile to each sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for HPLC or LC-MS/MS analysis.
-
-
HPLC/LC-MS Analysis:
-
Develop an analytical method to quantify the concentration of this compound. This will involve optimizing the mobile phase composition, flow rate, and detector wavelength (for HPLC-UV) or mass transition (for LC-MS/MS).
-
Generate a standard curve using known concentrations of this compound prepared in the same manner as the samples.
-
Inject the prepared samples and quantify the remaining this compound concentration at each time point by comparing to the standard curve.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t1/2) of this compound in the cell culture medium under these conditions.
-
Visualizations
mTOR Signaling Pathway and this compound Inhibition
Caption: Mechanism of this compound action on the mTOR signaling pathway.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining this compound stability in cell culture media.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 4. Inhibition of mTOR Kinase by AZD8055 Can Antagonize Chemotherapy-induced Cell Death through Autophagy Induction and Down-regulation of p62/Sequestosome 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. aacrjournals.org [aacrjournals.org]
Navigating Experimental Variability with AZD-8055: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experiments with the mTOR kinase inhibitor, AZD-8055. By offering detailed protocols and insights into potential pitfalls, this guide aims to ensure more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable small molecule that acts as an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] It uniquely targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the inhibition of downstream signaling pathways that regulate cell growth, proliferation, survival, and autophagy.[1][4][5]
Q2: I am observing significant variability in the IC50 value of this compound across different cancer cell lines. Is this expected?
Yes, it is expected to observe variability in the IC50 values of this compound across different cell lines. The sensitivity of a cell line to this compound is influenced by its genetic background, particularly the status of the PI3K/Akt/mTOR pathway. For instance, cell lines with activating mutations in this pathway may exhibit higher sensitivity. Reported IC50 values vary, for example, 20 nM in H838 cells, 50 nM in A549 cells, and 53 nM in U87MG cells.[2][5]
Q3: My Western blot results for downstream targets of mTOR (p-Akt, p-S6K, p-4E-BP1) are inconsistent after this compound treatment. What could be the cause?
Inconsistent Western blot results can arise from several factors:
-
Time- and Dose-Dependency: The inhibition of mTORC1 and mTORC2 downstream targets by this compound is both time- and dose-dependent.[1][4] Ensure you have performed a thorough time-course and dose-response experiment to identify the optimal conditions for your specific cell line.
-
Cell Line Specificity: The signaling dynamics can vary between cell lines.[6] Some cell lines may exhibit feedback loops or alternative signaling pathways that can influence the phosphorylation status of these proteins.
-
Antibody Quality: The specificity and sensitivity of your primary antibodies are crucial. Always validate your antibodies and include appropriate positive and negative controls.
-
Lysate Preparation: Consistent and rapid processing of cell lysates is critical to preserve phosphorylation states. Use of phosphatase and protease inhibitors is essential.
Q4: I am having trouble dissolving this compound. What is the recommended procedure?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For a 1 mL working solution for in vivo studies, a suggested method involves adding 40 μL of a 125 mg/mL DMSO stock solution to 300 μL of PEG300, mixing until clear, and then adding 660 μL of ddH2O.[2] It is recommended to use the mixed solution immediately for optimal results.[2]
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Proliferation Assay Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Concentration | Ensure accurate and consistent preparation of this compound dilutions for each experiment. Use freshly prepared dilutions. |
| Variability in Cell Seeding Density | Optimize and standardize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation, leading to altered drug concentrations. Fill outer wells with sterile PBS or media. |
| Contamination (Mycoplasma) | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs. |
| Assay-Specific Issues (e.g., MTT, SRB) | Be aware of the limitations of your chosen viability assay. For example, some compounds can interfere with the chemical reactions of the assay. Consider using an orthogonal method to confirm results (e.g., cell counting, colony formation assay). |
Issue 2: Unexpected or Lack of Effect on Downstream Signaling
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Treatment Time or Dose | Conduct a detailed time-course (e.g., 1, 2, 6, 24 hours) and dose-response (e.g., 10 nM to 1 µM) experiment to determine the optimal conditions for inhibiting p-Akt, p-S6K, and p-4E-BP1 in your cell line. |
| Feedback Loop Activation | Inhibition of mTORC1 can sometimes lead to the activation of upstream signaling pathways, such as the PI3K/Akt pathway, through the release of a negative feedback loop involving S6K and IRS1.[4][5] This can lead to a rebound in Akt phosphorylation. As this compound inhibits both mTORC1 and mTORC2, this effect should be minimized, but cell-line specific responses can occur. |
| Cellular Context | The mutational status of key genes in the PI3K/Akt/mTOR pathway (e.g., PTEN, PIK3CA) can significantly impact the cellular response to this compound. Ensure you are aware of the genetic background of your cell model. |
| Experimental Technique | Ensure proper protein extraction, quantification, and Western blotting techniques. Use fresh lysis buffer with phosphatase and protease inhibitors. Run appropriate loading controls. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H838 | Non-Small Cell Lung Cancer | 20 | [2][5] |
| A549 | Non-Small Cell Lung Cancer | 50 | [2][5] |
| U87MG | Glioblastoma | 53 | [2][5] |
| MDA-MB-468 | Breast Cancer | 0.8 | [2] |
| PPTP Panel (Median) | Pediatric Cancers | 24.7 | [7] |
Table 2: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| U87-MG | 2.5 mg/kg/day (twice daily) | 33% | [1][5] |
| U87-MG | 5 mg/kg/day (twice daily) | 48% | [1][5] |
| U87-MG | 10 mg/kg/day (twice daily) | 77% | [1][5] |
| A549 | 2.5 mg/kg/day (twice daily) | 44% | [5] |
| A549 | 5 mg/kg/day (twice daily) | 55% | [5] |
| A549 | 10 mg/kg/day (twice daily) | 93% | [5] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired period (e.g., 24, 48, 72 hours).[4] Include a DMSO-treated vehicle control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for mTOR Pathway Proteins
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Caption: Simplified signaling pathway of this compound action on mTORC1 and mTORC2.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: A logical troubleshooting decision tree for inconsistent this compound results.
References
- 1. AZD8055 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antitumor Effect of mTOR1/2 Dual Inhibitor AZD8055 in Canine Pulmonary Carcinoma [mdpi.com]
- 7. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Feedback Activation of AKT with AZD-8055 Treatment
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the feedback activation of the AKT signaling pathway when using the mTOR inhibitor AZD-8055.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] It is a dual mTORC1 and mTORC2 inhibitor, meaning it targets both major mTOR protein complexes.[1][3] This contrasts with earlier mTOR inhibitors like rapamycin, which primarily inhibit mTORC1.[4][5] The IC50 for this compound is approximately 0.8 nM.[2][3] By inhibiting both complexes, this compound is designed to provide a more complete blockade of the PI3K/AKT/mTOR signaling pathway.[6][7]
Q2: Why do I observe a decrease in AKT phosphorylation at Serine 473 (pAKT S473) but a subsequent increase or sustained phosphorylation at Threonine 308 (pAKT T308) after this compound treatment?
This is a known phenomenon described as a biphasic effect on AKT.[8][9] Initially, this compound directly inhibits mTORC2, the kinase responsible for phosphorylating AKT at S473, leading to a rapid decrease in pAKT S473 levels.[1][7][9] However, the inhibition of the mTOR pathway also relieves several negative feedback loops that normally suppress the activity of receptor tyrosine kinases (RTKs) like HER2, IGF-1R, and EGFR.[4][8][9][10][11] This relief leads to the activation of these RTKs and subsequent activation of PI3K.[9][10] Activated PI3K then leads to the phosphorylation of AKT at T308 by PDK1, resulting in the reactivation of AKT signaling, albeit in a state where it is only phosphorylated at T308.[8][9]
Q3: Does the feedback activation of AKT suggest that this compound is not effective?
Not necessarily. While the feedback activation of AKT can be a mechanism of resistance and may limit the efficacy of this compound as a monotherapy in some contexts, the drug still effectively inhibits mTORC1 and its downstream targets, such as S6 kinase and 4E-BP1.[1][2][4] The observation of AKT reactivation, however, provides a strong rationale for combination therapies. For instance, combining this compound with an RTK inhibitor or a MEK inhibitor has been shown to overcome this feedback loop and lead to more profound anti-tumor effects.[5][8][12][13]
Q4: I am not seeing any pAKT (S473) signal on my western blot after this compound treatment. Is my experiment failing?
This is the expected initial result. This compound is a potent inhibitor of mTORC2, which is the primary kinase that phosphorylates AKT at the Serine 473 site.[1][7] Therefore, a significant reduction or complete loss of the pAKT (S473) signal is a good indicator that the drug is active in your experimental system. To get a complete picture of AKT activity, it is crucial to also probe for pAKT (T308) and total AKT.
Q5: Can this compound overcome resistance to rapamycin?
Yes, studies have shown that this compound can be effective in cancer cells that have developed resistance to rapamycin.[14][15] Rapamycin resistance can be mediated by the feedback activation of AKT via mTORC2.[15][16] Since this compound inhibits both mTORC1 and mTORC2, it can abrogate this resistance mechanism.[14][15]
Troubleshooting Guides
Western Blotting for Phospho-AKT (S473 and T308)
Issue: Weak or No Signal for Phospho-AKT
| Possible Cause | Troubleshooting Steps |
| Insufficient Protein Loaded | For whole-cell lysates, ensure a protein load of at least 20-30 µg per lane. For modified targets, you may need to load up to 100 µg.[17] |
| Phosphatase Activity | Always use phosphatase inhibitors in your lysis buffer. Keep samples on ice or at 4°C throughout the preparation process.[18][19] |
| Incorrect Blocking Buffer | For phospho-specific antibodies, use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of non-fat dry milk. Milk contains casein, a phosphoprotein, which can cause high background.[19][20] |
| Antibody Issues | Ensure the primary antibody is validated for your application and stored correctly. Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[21] Use a positive control to confirm antibody activity.[17][19] |
| Low Phosphorylation Levels | The phosphorylation event may be transient or require stimulation. Perform a time-course experiment to identify the optimal time point for analysis after this compound treatment. |
Issue: High Background on Western Blot
| Possible Cause | Troubleshooting Steps |
| Inadequate Blocking | Block for at least 1 hour at room temperature or overnight at 4°C. Ensure the blocking buffer completely covers the membrane.[21] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing 0.05% - 0.1% Tween 20.[21] |
| Secondary Antibody Concentration Too High | Optimize the secondary antibody dilution. A lower concentration may reduce non-specific binding. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer and antibody dilution buffers. |
Data Summary
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-468 | Breast Cancer | 0.8 | [2] |
| U87MG | Glioblastoma | 53 | [2] |
| A549 | Lung Cancer | 50 | [2] |
| H838 | Lung Cancer | 20 | [2] |
| TamR (MCF7-derived) | Tamoxifen-Resistant Breast Cancer | 18 | [22] |
| MCF7-X | Estrogen-Deprived Breast Cancer | 24 | [22] |
| T47D-tamR | Tamoxifen-Resistant Breast Cancer | 19 | [22] |
| PC-3RR | Rapamycin-Resistant Prostate Cancer | < 30 | [14] |
Experimental Protocols
Key Experiment: Western Blot Analysis of AKT and mTOR Pathway Phosphorylation
This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with this compound.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 2, 6, 24 hours).
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation:
-
Mix a calculated volume of each lysate with Laemmli sample buffer to equalize the total protein amount (e.g., 20-40 µg).
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT S473, anti-phospho-AKT T308, anti-total AKT, anti-phospho-S6, anti-total S6) diluted in 5% BSA in TBST, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
7. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
8. Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-protein signals to the corresponding total protein signals to determine the relative phosphorylation levels.
Visualizations
Signaling Pathways and Experimental Logic
Caption: this compound inhibits mTORC1/2, leading to a feedback activation of RTKs and subsequent PI3K-PDK1 mediated phosphorylation of AKT at T308.
Caption: A typical experimental workflow for analyzing protein phosphorylation changes after this compound treatment using Western Blotting.
References
- 1. AZD8055 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR Inhibition Induces EGFR Feedback Activation in Association with Its Resistance to Human Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual blockade of the PI3K/AKT/mTOR (AZD8055) and RAS/MEK/ERK (AZD6244) pathways synergistically inhibits rhabdomyosarcoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual blockade of the PI3K/AKT/mTOR (AZD8055) and RAS/MEK/ERK (AZD6244) pathways synergistically inhibits rhabdomyosarcoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Safety, tolerability, pharmacokinetics and pharmacodynamics of AZD8055 in advanced solid tumours and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Impact of dual mTORC1/2 mTOR kinase inhibitor AZD8055 on acquired endocrine resistance in breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
AZD-8055 Toxicity in Animal Models: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity profile of AZD-8055 in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical investigations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Toxicity & Dose-Related Issues
Q1: What are the most common dose-limiting toxicities observed with this compound in animal models?
A1: Based on available preclinical and clinical data, the most consistently reported dose-limiting toxicity is an elevation in liver transaminases (Alanine Aminotransferase - ALT and Aspartate Aminotransferase - AST).[1] While much of the detailed non-human primate and canine toxicology data remains proprietary, a phase I study in humans with advanced solid tumors reported Grade 3 reversible increases in transaminases as the primary dose-limiting toxicity.[1] In a large-scale preclinical study in mice with pediatric xenografts, mortality was observed in the treatment arm, suggesting that at therapeutic doses, careful monitoring is required.[2]
Q2: We are observing unexpected mortality in our mouse xenograft study at a 20 mg/kg daily oral dose. Is this a known issue?
A2: Yes, this is a potential issue. A study by the Pediatric Preclinical Testing Program involving 42 xenograft models reported a 4.3% mortality rate in mice treated with this compound at 20 mg/kg daily, compared to 0.5% in the control arm.[2] Some specific tumor models (KT-11 and KT-14 renal tumors, and ALL-16 acute lymphoblastic leukemia) were particularly sensitive to the toxic effects of the drug, leading to their exclusion from efficacy analysis due to excessive toxicity.[2] It is crucial to consider the specific animal strain and tumor model, as susceptibility to this compound toxicity can vary.
Troubleshooting unexpected mortality:
-
Confirm Formulation and Dosing: Ensure the this compound formulation is homogenous and the dosing volume is accurate.
-
Monitor Animal Health Closely: Implement a robust monitoring plan that includes daily body weight measurements, assessment of general appearance, and activity levels.
-
Consider a Dose Reduction: If excessive toxicity is observed, a dose reduction to 10 mg/kg (administered once or twice daily) may be necessary.[3]
-
Staggered Dosing: For sensitive models, consider initiating treatment with a lower dose and gradually escalating to the target dose.
Metabolic & Organ-Specific Toxicities
Q3: We have noticed hyperglycemia in our mice following this compound administration. Is this an expected on-target effect?
A3: Yes, transient hyperglycemia is an expected on-target effect of dual mTORC1/mTORC2 inhibition. This compound can induce insulin resistance, leading to elevated blood glucose levels. This is thought to be mediated by the inhibition of mTORC2, which plays a role in glucose metabolism.
Q4: What are the known effects of this compound on liver function in animal models?
A4: As mentioned, elevated liver transaminases are a key concern. While detailed histopathological reports from preclinical toxicology studies in common non-rodent species like dogs are not publicly available, the human clinical data strongly suggest that the liver is a target organ for this compound toxicity.[1] Researchers should prioritize monitoring liver function via blood chemistry analysis in their studies.
Troubleshooting elevated liver enzymes:
-
Baseline Measurements: Always collect blood samples for baseline liver function tests before initiating treatment.
-
Regular Monitoring: Monitor ALT and AST levels at regular intervals throughout the study.
-
Histopathology: At the study endpoint, collect liver tissue for histopathological analysis to assess for any morphological changes.
Quantitative Toxicity Data
Table 1: Summary of Mortality in Mice with Pediatric Tumor Xenografts
| Treatment Group | Number of Mice | Number of Deaths | Mortality Rate (%) |
| Control | 428 | 2 | 0.5 |
| This compound (20 mg/kg/day) | 439 | 19 | 4.3 |
Data from the Pediatric Preclinical Testing Program.[2]
Table 2: Dose-Limiting Toxicities in a Phase I Human Study
| Dose Level (Twice Daily) | Number of Patients with DLTs | Type of DLT |
| 40 mg | 1 | Grade 3 rise in transaminases |
| 90 mg | 1 | Grade 3 rise in transaminases |
| 120 mg | 3 | Grade 3 rise in transaminases |
The Maximum Tolerated Dose (MTD) was determined to be 90 mg twice daily.[1]
Experimental Protocols
In Vivo Toxicity Assessment in Mice (General Protocol)
This protocol outlines a general framework for assessing the toxicity of this compound in mouse models. Specific parameters and timelines may need to be adjusted based on the experimental design.
-
Animal Model: Use an appropriate mouse strain for the study (e.g., BALB/c nude for xenograft studies). House animals in a specific pathogen-free facility.
-
This compound Formulation:
-
Dissolve this compound in a vehicle of 0.5% hydroxypropylmethylcellulose (HPMC) and 0.1% Tween 80 in sterile water.
-
Sonicate and stir the suspension overnight to ensure it is homogenous.
-
-
Dosing:
-
Monitoring:
-
Clinical Observations: Record daily observations of animal behavior, posture, and general appearance.
-
Body Weight: Measure and record the body weight of each animal at least three times per week.
-
Tumor Volume (if applicable): For xenograft studies, measure tumor dimensions with calipers and calculate tumor volume.
-
-
Blood Collection and Analysis:
-
Collect blood samples via an appropriate method (e.g., submandibular or retro-orbital bleed) at baseline and at selected time points during the study.
-
Perform complete blood counts (CBC) to assess hematological parameters.
-
Conduct clinical chemistry analysis, with a focus on liver function markers (ALT, AST, bilirubin) and glucose levels.
-
-
Necropsy and Histopathology:
-
At the end of the study, euthanize the animals and perform a gross necropsy.
-
Collect major organs (liver, kidneys, spleen, heart, lungs, etc.) and any tissues with visible abnormalities.
-
Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Stain tissue sections with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Experimental Workflow
References
- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of AZD8055 in advanced solid tumours and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD8055 [openinnovation.astrazeneca.com]
Validation & Comparative
A Comparative Guide to AZD-8055 and Other Dual mTORC1/mTORC2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AZD-8055 and other dual mTORC1/mTORC2 inhibitors, supported by experimental data. It details the methodologies of key experiments and presents quantitative data in structured tables for straightforward comparison.
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival, making it a prime target in cancer therapy. mTOR exists in two distinct multiprotein complexes: mTORC1 and mTORC2. While first-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1, they have shown limited clinical efficacy, partly due to a feedback activation of Akt signaling mediated by mTORC2. This has led to the development of second-generation ATP-competitive mTOR kinase inhibitors that dually target both mTORC1 and mTORC2, offering a more complete blockade of the mTOR pathway.[1][2]
This compound is a potent and selective, orally bioavailable ATP-competitive inhibitor of mTOR kinase.[3] It has been shown to inhibit both mTORC1 and mTORC2, leading to the suppression of downstream signaling pathways and demonstrating anti-tumor activity in various preclinical models.[3][4] This guide compares this compound with other notable dual mTORC1/mTORC2 inhibitors, providing a comprehensive overview of their performance based on available experimental data.
Comparative Performance of Dual mTORC1/mTORC2 Inhibitors
The efficacy of dual mTORC1/mTORC2 inhibitors can be assessed by their half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays. Lower IC50 values indicate greater potency. The following tables summarize the IC50 values of this compound and other prominent dual mTOR inhibitors across various assays and cell lines.
| Inhibitor | mTOR Kinase IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (mTOR vs PI3Kα) | Reference |
| This compound | 0.8 ± 0.2 | >1000 | ~1250-fold | [3][5] |
| OSI-027 | 4 | - | - | [] |
| Sapanisertib (INK128) | 1 | - | - | [7] |
| Vistusertib (AZD2014) | - | - | - | - |
| Torin-1 | - | - | - | - |
| Ku-0063794 | - | - | - | - |
Table 1: Biochemical IC50 Values of Dual mTORC1/mTORC2 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) of various dual mTOR inhibitors against purified mTOR kinase and, where available, against PI3Kα to indicate selectivity.
| Cell Line | This compound IC50 (nM) | OSI-027 IC50 (nM) | Sapanisertib (INK128) IC50 (nM) | Ku-0063794 IC50 (nM) | Reference |
| MDA-MB-231 (Breast) | - | - | - | - | [8][9] |
| MDA-MB-453 (Breast) | - | - | - | - | [8][9] |
| Caki-1 (Renal) | - | - | - | <1000 | [10] |
| 786-O (Renal) | - | - | - | <1000 | [10] |
| Various Pediatric Lines (Median) | 24.7 | - | - | - | [11] |
Table 2: Cell Proliferation IC50 Values of Dual mTORC1/mTORC2 Inhibitors in Various Cancer Cell Lines. This table summarizes the IC50 values for the inhibition of cell proliferation in different cancer cell lines, demonstrating the cytotoxic potential of these compounds.
In Vivo Antitumor Activity
Preclinical studies in xenograft models provide valuable insights into the in vivo efficacy of these inhibitors.
| Inhibitor | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| This compound | U87-MG (Glioblastoma) | 10 mg/kg, twice daily | 77% | [3] |
| This compound | U87-MG (Glioblastoma) | 20 mg/kg, once daily | 85% | [3] |
| This compound | ATL-cell xenograft | - | More significant than everolimus | [2] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models. This table highlights the significant tumor growth inhibition observed with this compound treatment in preclinical animal models.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow for evaluating mTOR inhibitors.
Caption: mTOR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating mTOR Inhibitors.
Detailed Experimental Protocols
mTOR Kinase Assay (Biochemical IC50 Determination)
This protocol outlines a typical procedure for determining the biochemical IC50 of an mTOR inhibitor.
-
Reagents and Materials:
-
Purified active mTOR enzyme.
-
Substrate (e.g., inactive p70S6K or a peptide substrate).
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT).
-
ATP solution.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or phosphospecific antibody).
-
-
Procedure:
-
Prepare a reaction mixture containing the mTOR enzyme and kinase assay buffer.
-
Add the test inhibitor at a range of concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the reaction at 30°C for a specified duration (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, quantify the amount of ADP produced or detect the phosphorylated substrate using a specific antibody.
-
Plot the percentage of mTOR activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This protocol describes the use of an MTT assay to measure the effect of mTOR inhibitors on cancer cell proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the mTOR inhibitor and a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the IC50 value for cell proliferation.[12]
-
Western Blot Analysis for Downstream Signaling
This protocol details the procedure for analyzing the phosphorylation status of key proteins downstream of mTORC1 and mTORC2.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test inhibitor (e.g., this compound).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K (Thr389), anti-total-S6K).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate cells and treat with the mTOR inhibitor for the desired time.
-
Lyse the cells in ice-cold lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Conclusion
Dual mTORC1/mTORC2 inhibitors like this compound represent a significant advancement over first-generation rapalogs by providing a more complete inhibition of the mTOR signaling pathway. The data presented in this guide demonstrates the potent in vitro and in vivo activity of this compound and provides a framework for its comparison with other dual inhibitors. The detailed experimental protocols offer researchers a practical guide for their own investigations into the efficacy and mechanism of action of these promising anti-cancer agents. Further head-to-head studies under standardized conditions will be crucial for definitively ranking the therapeutic potential of the growing number of dual mTORC1/mTORC2 inhibitors.
References
- 1. Dual mTORC1/mTORC2 inhibition diminishes Akt activation and induces Puma-dependent apoptosis in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD8055 [openinnovation.astrazeneca.com]
- 4. The dual mTORC1 and mTORC2 inhibitor AZD8055 has anti-tumor activity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of dual mTORC1/2 inhibitor AZD8055 and mTORC1 inhibitor rapamycin on the metabolism of breast cancer cells using proton nuclear magnetic resonance spectroscopy metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models | PLOS One [journals.plos.org]
- 11. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
AZD-8055 vs. PI3K Inhibitors: A Comparative Guide on Efficacy in Specific Cancers
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide array of human cancers has made it a prime target for therapeutic intervention. This guide provides a detailed comparison of the efficacy of AZD-8055, a dual mTORC1 and mTORC2 inhibitor, against various classes of PI3K inhibitors in specific cancer types, supported by preclinical and clinical data.
Mechanism of Action: A Tale of Two Targets
This compound is an ATP-competitive mTOR kinase inhibitor, meaning it directly targets the catalytic site of the mTOR protein. This allows it to inhibit both mTORC1 and mTORC2 complexes.[1][2] Inhibition of mTORC1 disrupts the phosphorylation of downstream effectors like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell growth. By also inhibiting mTORC2, this compound prevents the phosphorylation and full activation of AKT, a key survival kinase. This dual inhibition is significant as mTORC1 inhibition alone can lead to a feedback activation of AKT via mTORC2, potentially limiting the therapeutic efficacy of mTORC1-specific inhibitors like rapamycin and its analogs (rapalogs).[3]
PI3K inhibitors, on the other hand, target one or more isoforms of the PI3K enzyme, which is upstream of both AKT and mTOR. They are broadly categorized into:
-
Pan-PI3K inhibitors: These agents, such as buparlisib (BKM120) and pictilisib (GDC-0941), target all four class I PI3K isoforms (α, β, γ, δ).
-
Isoform-specific PI3K inhibitors: These inhibitors are designed to be selective for a particular PI3K isoform, such as alpelisib (BYL719) which targets PI3Kα, and idelalisib which is specific for PI3Kδ.[4]
-
Dual PI3K/mTOR inhibitors: This class, which includes compounds like NVP-BEZ235, simultaneously targets both the PI3K enzyme and the mTOR kinase.[5]
The choice between targeting mTOR directly with an agent like this compound or an upstream node like PI3K depends on the specific genetic and signaling landscape of the tumor.
Figure 1: PI3K/AKT/mTOR signaling pathway with points of inhibition.
Quantitative Comparison of Efficacy
The following tables summarize the available preclinical data comparing the efficacy of this compound with various PI3K inhibitors in specific cancer cell lines and in vivo models.
In Vitro Efficacy: Cell Proliferation (IC50 Values)
| Cancer Type | Cell Line | This compound IC50 | PI3K Inhibitor | PI3K Inhibitor IC50 | Reference |
| Breast Cancer | MDA-MB-231 | ~1/10th of Rapamycin | Rapamycin (mTORC1) | Not specified | [6] |
| Breast Cancer | MDA-MB-453 | ~1/10th of Rapamycin | Rapamycin (mTORC1) | Not specified | [6] |
| Pediatric Sarcomas | Various | Not Available | Buparlisib (pan-PI3K) | 64 - 916 nM | [7] |
| Canine Pulmonary Carcinoma | AZACL1 | 23.8 µM | Temsirolimus (mTORC1) | 34.6 µM | [8] |
| Canine Pulmonary Carcinoma | AZACL1 | 23.8 µM | Everolimus (mTORC1) | 36.6 µM | [8] |
| Canine Pulmonary Carcinoma | AZACL2 | 95.8 nM | Temsirolimus (mTORC1) | 11.5 µM | [8] |
| Canine Pulmonary Carcinoma | AZACL2 | 95.8 nM | Everolimus (mTORC1) | 33.4 µM | [8] |
| Canine Pulmonary Carcinoma | cPAC-1 | 237 nM | Temsirolimus (mTORC1) | 11.2 µM | [8] |
| Canine Pulmonary Carcinoma | cPAC-1 | 237 nM | Everolimus (mTORC1) | 33.0 µM | [8] |
| Pediatric Cancers | PPTP Panel | Median: 24.7 nM | Not Available | Not Available | [9] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.
In Vivo Efficacy: Tumor Growth Inhibition
| Cancer Type | Animal Model | Treatment (Dose) | Tumor Growth Inhibition | Reference |
| Breast Cancer (LKB1-/-) | Mouse Xenograft | This compound (20 mg/kg) | Significantly greater than NVP-BEZ235 | [5][10] |
| Breast Cancer (LKB1-/-) | Mouse Xenograft | NVP-BEZ235 (10 mg/kg) | Significant reduction vs. vehicle | [5][10] |
| Glioblastoma | Mouse Xenograft (U87-MG) | This compound (2.5 mg/kg/day, twice daily for 10 days) | 33% | [1] |
| Glioblastoma | Mouse Xenograft (U87-MG) | This compound (5 mg/kg/day, twice daily for 10 days) | 48% | [1] |
| Glioblastoma | Mouse Xenograft (U87-MG) | This compound (10 mg/kg/day, twice daily for 10 days) | 77% | [1] |
| Glioblastoma | Mouse Xenograft (U87-MG) | This compound (10 mg/kg, once daily for 10 days) | 57% | [1] |
| Glioblastoma | Mouse Xenograft (U87-MG) | This compound (20 mg/kg, once daily for 10 days) | 85% | [1] |
| Rhabdomyosarcoma | Mouse Xenograft | This compound + AZD6244 (MEK inhibitor) | Significant synergistic inhibition | [11] |
| Rhabdomyosarcoma | Mouse Xenograft | NVP-BEZ235 + AZD6244 (MEK inhibitor) | No additional benefit over NVP-BEZ235 alone | [11] |
| Head and Neck Squamous Cell Carcinoma | Mouse Xenograft (Hep-2) | This compound | More potent than rapamycin | [12] |
| Neuroblastoma | Mouse Xenograft | This compound | Significant reduction in tumor growth | [13] |
| Bladder Cancer | Mouse Xenograft | This compound | Reduced tumor weight and volume |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common experimental protocols used in the cited studies.
In Vitro Cell Proliferation Assay
A common method to assess the anti-proliferative effects of inhibitors is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the inhibitor (e.g., this compound or a PI3K inhibitor) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the drug for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT into an insoluble formazan.
-
Solubilization: The formazan crystals are then dissolved in a solubilizing agent, such as DMSO.
-
Absorbance Reading: The absorbance of the colored solution, which is proportional to the number of viable cells, is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Studies
Xenograft models in immunocompromised mice are a standard for evaluating the in vivo efficacy of anti-cancer agents.
-
Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10^6 to 10 x 10^6) are suspended in a suitable medium, sometimes mixed with Matrigel to promote tumor formation, and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is then measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The inhibitor (e.g., this compound or a PI3K inhibitor) is administered at a specified dose and schedule (e.g., daily oral gavage). The control group receives a vehicle.[5][10]
-
Monitoring: The body weight and general health of the mice are monitored throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed differences.
References
- 1. AZD8055 [openinnovation.astrazeneca.com]
- 2. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dual mTORC1 and mTORC2 inhibitor AZD8055 has anti-tumor activity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-clinical study of drug combinations that reduce breast cancer burden due to aberrant mTOR and metabolism promoted by LKB1 loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual blockade of the PI3K/AKT/mTOR (AZD8055) and RAS/MEK/ERK (AZD6244) pathways synergistically inhibits rhabdomyosarcoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The dual mTORC1 and mTORC2 inhibitor AZD8055 inhibits head and neck squamous cell carcinoma cell growth in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-tumor effect of AZD8055 against neuroblastoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-tumor effect of AZD8055 against bladder cancer and bladder cancer-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
A Comparative Guide to AZD-8055 and Vistusertib (AZD2014) in Advanced Solid Tumors
This guide provides a detailed comparison of two dual mTORC1 and mTORC2 inhibitors, this compound and vistusertib (AZD2014), for researchers, scientists, and drug development professionals. Both compounds were developed by AstraZeneca as potent ATP-competitive inhibitors of mTOR kinase, aiming to overcome the limitations of earlier mTOR inhibitors like rapamycin and its analogs (rapalogs).
Both this compound and vistusertib (AZD2014) are small molecule inhibitors that target the kinase activity of the mammalian target of rapamycin (mTOR).[1][2] mTOR is a serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2.[3] These complexes are central regulators of cell growth, proliferation, survival, and metabolism.[3][4]
-
mTORC1 (rapamycin-sensitive) controls protein synthesis and cell growth by phosphorylating substrates like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[1][5]
-
mTORC2 (rapamycin-insensitive) regulates cell survival and metabolism by phosphorylating Akt at serine 473 (S473), leading to its full activation.[1]
First-generation mTOR inhibitors, such as rapamycin, only allosterically inhibit mTORC1. A significant limitation of these agents is the feedback activation of Akt via mTORC2, which can promote cell survival and resistance.[6][7] this compound and AZD2014 were designed to inhibit both mTORC1 and mTORC2 directly, thereby providing a more complete blockade of the PI3K/Akt/mTOR pathway and preventing the Akt feedback loop.[6][7]
References
- 1. AZD8055 [openinnovation.astrazeneca.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of AZD8055 in advanced solid tumours and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Facebook [cancer.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Validating AZD-8055 Target Inhibition by Immunoblotting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZD-8055, a potent and selective dual inhibitor of mTORC1 and mTORC2, with other inhibitors of the mTOR pathway.[1] Experimental data and detailed protocols are presented to assist in the validation of this compound's mechanism of action using immunoblotting.
The PI3K/AKT/mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[2] mTOR is the core component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2]
-
mTORC1 is sensitive to rapamycin and its analogs (rapalogs) and regulates processes like protein synthesis by phosphorylating downstream targets such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[2]
-
mTORC2 is generally insensitive to acute rapamycin treatment and is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt at serine 473 (Ser473) and other substrates.[2][3]
This compound is an ATP-competitive mTOR kinase inhibitor, meaning it targets the kinase domain of mTOR itself, thereby inhibiting both mTORC1 and mTORC2.[1][4] This dual inhibition is a key differentiator from rapamycin, which only allosterically inhibits mTORC1.
Caption: The PI3K/AKT/mTOR signaling pathway.
Comparative Analysis of mTOR Inhibitors
To validate the dual inhibitory action of this compound, a comparative immunoblotting analysis against a vehicle control and the mTORC1-specific inhibitor rapamycin is recommended. The key is to analyze the phosphorylation status of downstream effectors of both mTORC1 and mTORC2.
Key Downstream Targets for Immunoblotting:
-
p-p70S6K (Thr389)/p-S6 (Ser235/236): Phosphorylation of these proteins is a marker for mTORC1 activity.[5]
-
p-4E-BP1 (Thr37/46): Another critical marker for mTORC1 activity. Rapamycin is a less effective inhibitor of 4E-BP1 phosphorylation compared to ATP-competitive inhibitors.[6]
-
p-AKT (Ser473): Phosphorylation at this site is a direct downstream target of mTORC2 and serves as a reliable marker for its activity.[5][6]
| Inhibitor | Target(s) | Expected Effect on p-p70S6K / p-S6 | Expected Effect on p-4E-BP1 | Expected Effect on p-AKT (Ser473) |
| Vehicle Control | N/A | High | High | High |
| Rapamycin | mTORC1 | Strong Inhibition | Partial/Weak Inhibition | No Inhibition / Potential Increase |
| This compound | mTORC1 & mTORC2 | Strong Inhibition | Strong Inhibition | Strong Inhibition |
Note: Inhibition of mTORC1 by rapamycin can sometimes lead to a feedback activation of the PI3K/AKT pathway, resulting in an increase in p-AKT (Ser473) levels. This compound, by inhibiting mTORC2, prevents this feedback loop.[5][7]
Experimental Protocol: Immunoblotting
This protocol provides a standard workflow for treating cells with mTOR inhibitors and analyzing protein phosphorylation by Western blot.
-
Cell Culture and Treatment:
-
Plate cells (e.g., U87-MG, MCF-7, or a relevant cell line for your research) and allow them to adhere overnight.
-
Starve cells of serum for 2-4 hours to reduce basal pathway activation.
-
Treat cells with the desired concentrations of this compound (e.g., 10-100 nM), rapamycin (e.g., 10-100 nM), and a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, or 24 hours).[6]
-
-
Lysate Preparation:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[2]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies against p-p70S6K, p-4E-BP1, p-AKT (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphoprotein signals to the total protein or a loading control.
-
Caption: A typical experimental workflow for immunoblotting.
Quantitative Data Summary
The following table presents representative data from studies comparing the inhibitory effects of rapamycin and this compound on mTORC1 and mTORC2 signaling.
| Treatment (100 nM) | % Inhibition of p-4E-BP1 (mTORC1) | % Inhibition of p-AKT Ser473 (mTORC2) |
| Rapamycin | 12 - 45%[11] | No significant inhibition[3] |
| This compound | 82 - 84%[11] | Strong inhibition[3] |
Data compiled from published studies and may vary depending on the cell line and experimental conditions.
Conclusion
Immunoblotting is a definitive method for validating the target inhibition of this compound. By comparing its effects to a vehicle control and an mTORC1-specific inhibitor like rapamycin, researchers can clearly demonstrate the dual inhibition of both mTORC1 and mTORC2. The key evidence is the concurrent and potent suppression of phosphorylation of downstream targets of both complexes, namely p-p70S6K/p-S6, p-4E-BP1, and p-AKT (Ser473). This experimental approach provides robust data to confirm the mechanism of action of this compound.
References
- 1. AZD8055 [openinnovation.astrazeneca.com]
- 2. benchchem.com [benchchem.com]
- 3. AZD8055 Is More Effective Than Rapamycin in Inhibiting Proliferation and Promoting Mitochondrial Clearance in Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mTOR pathway cell lysis and immunoblotting. [bio-protocol.org]
- 9. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
Overcoming Resistance: A Comparative Analysis of AZD-8055 and Other mTOR Inhibitors
A deep dive into the experimental data on cross-resistance between the catalytic mTOR inhibitor AZD-8055 and allosteric mTOR inhibitors like rapamycin and its analogs reveals a clear advantage for this compound in overcoming both intrinsic and acquired resistance. This guide provides a comprehensive comparison, supported by quantitative data, detailed experimental protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival, making it a prime target in cancer therapy.[1] However, the clinical utility of first-generation allosteric mTOR inhibitors, such as rapamycin and its analogs (rapalogs) like everolimus and temsirolimus, has been hampered by the development of resistance.[2][3] this compound, an ATP-competitive mTOR kinase inhibitor, has emerged as a promising agent that can circumvent these resistance mechanisms by targeting both mTORC1 and mTORC2 complexes.[4][5]
Deciphering the Mechanisms of Resistance to Allosteric mTOR Inhibitors
Resistance to rapalogs stems from several key molecular mechanisms:
-
Incomplete Inhibition of mTORC1: Rapamycin and its analogs only partially inhibit mTORC1 activity. While they effectively block the phosphorylation of S6 kinase 1 (S6K1), their effect on the phosphorylation of eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) is limited.[4][6] This incomplete inhibition allows for continued cap-dependent translation of key mRNAs involved in cell proliferation and survival.
-
Activation of the PI3K/AKT Feedback Loop: A significant mechanism of resistance is the activation of a negative feedback loop. Inhibition of mTORC1/S6K1 by rapalogs relieves the feedback inhibition of insulin receptor substrate 1 (IRS-1), leading to the activation of PI3K and subsequent phosphorylation and activation of AKT.[7][8] This reactivation of a potent survival pathway counteracts the anti-proliferative effects of the mTOR inhibitor.
-
Mutations in the mTOR Gene: Acquired resistance can also arise from mutations in the FKBP12-rapamycin binding (FRB) domain of mTOR, which prevent the drug from binding to its target.[2]
This compound: A Strategy to Bypass Rapamycin Resistance
This compound's distinct mechanism of action as a catalytic inhibitor allows it to overcome the limitations of allosteric inhibitors. By binding to the ATP-binding site of the mTOR kinase domain, this compound effectively inhibits both mTORC1 and mTORC2.[4][5] This dual inhibition leads to:
-
Complete Inhibition of mTORC1 Substrates: this compound potently inhibits the phosphorylation of both S6K1 and, crucially, the rapamycin-resistant phosphorylation sites of 4E-BP1.[4][5] This leads to a more profound and sustained inhibition of cap-dependent translation.
-
Blockade of the AKT Feedback Loop: By directly inhibiting mTORC2, this compound prevents the phosphorylation and activation of AKT at Serine 473, thereby abrogating the feedback loop that is activated by rapalogs.[4][9]
-
Efficacy in Rapamycin-Resistant Models: Numerous studies have demonstrated that cancer cell lines with acquired resistance to rapamycin remain sensitive to this compound.[9][10]
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the in vitro potency of this compound compared to other mTOR inhibitors in various cancer cell lines, including those with acquired resistance to rapalogs.
| Cell Line | Drug | IC50 (nM) | Notes |
| PC-3RR (Prostate Cancer, Rapamycin-Resistant) | Rapamycin | >1000 | Cells were completely unresponsive to rapamycin.[10] |
| This compound | <30 | This compound effectively suppressed proliferation in rapamycin-resistant cells.[10] | |
| SK-HEP1 (Liver Cancer) | This compound | 100 | Parental cell line.[9] |
| SK-RAP (Liver Cancer, Rapamycin-Resistant) | This compound | 100 | Rapamycin-resistant cells were more sensitive to this compound than the parental line.[9] |
| TamR (Breast Cancer, Tamoxifen-Resistant) | Everolimus (RAD001) | 950 | Poor growth inhibitor in this resistant model.[11] |
| This compound | 18 | Highly effective growth inhibitor.[11][12] | |
| MCF7-X (Breast Cancer, Estrogen-Deprived) | Everolimus (RAD001) | >1000 | Very low potency in this resistant model.[11] |
| This compound | 24 | Substantially inhibited the growth of these resistant cells.[11][12] | |
| T47D-tamR (Breast Cancer, Tamoxifen-Resistant) | This compound | 19 | Highly growth inhibitory.[11][12] |
Visualizing the Signaling Pathways
The following diagrams illustrate the differential effects of allosteric and catalytic mTOR inhibitors on the PI3K/AKT/mTOR signaling pathway.
Figure 1. Mechanism of action of Rapamycin, an allosteric mTORC1 inhibitor.
Figure 2. Mechanism of action of this compound, a catalytic mTOR inhibitor.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of mTOR inhibitors.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with increasing concentrations of the mTOR inhibitors (e.g., this compound, rapamycin, everolimus) for a specified period (e.g., 48-72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.[9][10]
Western Blotting
-
Cell Lysis: Cells are treated with mTOR inhibitors for the desired time, then washed and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-S6K1, phospho-4E-BP1, phospho-AKT, total S6K1, total 4E-BP1, total AKT, and a loading control like β-actin).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10][11]
Figure 3. A simplified workflow for Western Blotting analysis.
Conclusion
The available experimental evidence strongly indicates that this compound exhibits a superior profile to allosteric mTOR inhibitors in overcoming resistance. Its ability to completely inhibit both mTORC1 and mTORC2 signaling pathways addresses the key mechanisms of rapalog resistance, namely the AKT feedback loop and incomplete 4E-BP1 inhibition. The quantitative data from various cancer models, including those with acquired resistance, consistently demonstrate the potent anti-proliferative effects of this compound where rapalogs fail. This positions this compound and other catalytic mTOR inhibitors as a critical next-generation therapeutic strategy for cancers that have developed resistance to first-line mTOR-targeted therapies. Further clinical investigation is warranted to fully realize the potential of this class of inhibitors in overcoming drug resistance in cancer patients.[12][13]
References
- 1. Mechanisms of resistance to mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of mTOR inhibitor resistance in cancer therapy | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Impact of dual mTORC1/2 mTOR kinase inhibitor AZD8055 on acquired endocrine resistance in breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of dual mTORC1/2 mTOR kinase inhibitor AZD8055 on acquired endocrine resistance in breast cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety, tolerability, pharmacokinetics and pharmacodynamics of AZD8055 in advanced solid tumours and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of AZD-8055 and Torin 1: A Guide for Researchers
In the landscape of mTOR-targeted therapies, AZD-8055 and Torin 1 have emerged as potent and selective ATP-competitive inhibitors of mTOR kinase, capable of targeting both mTORC1 and mTORC2 complexes. This guide provides a detailed, evidence-based comparison of their in vitro performance to assist researchers in selecting the appropriate tool for their studies.
Mechanism of Action and a Look at the mTOR Signaling Pathway
Both this compound and Torin 1 are small molecule inhibitors that act by competing with ATP for binding to the mTOR kinase domain.[1][2] This mechanism allows them to inhibit both mTORC1 and mTORC2, unlike the allosteric inhibitor rapamycin, which primarily targets mTORC1.[1] The inhibition of both complexes leads to a comprehensive blockade of downstream signaling, affecting cell growth, proliferation, and survival.
Caption: The mTOR signaling pathway, highlighting the inhibitory action of this compound and Torin 1 on both mTORC1 and mTORC2 complexes.
Quantitative Performance Comparison
Direct head-to-head quantitative comparisons of this compound and Torin 1 in the same study are limited. However, data from separate studies provide valuable insights into their respective potencies.
| Parameter | This compound | Torin 1 | Reference |
| mTOR IC50 | 0.8 ± 0.2 nM | 2 - 10 nM | [3] |
| Selectivity | ~1,000-fold selective against all class I PI3K isoforms. Inactive against a panel of 260 other kinases. | Highly selective for mTOR over other PI3K family members. | [1][2] |
| Cellular Activity | Potently inhibits phosphorylation of S6 (mTORC1 substrate) and Akt at Ser473 (mTORC2 substrate) in a dose-dependent manner. | Effectively blocks phosphorylation of mTORC1 and mTORC2 substrates in cells. | [3][4] |
In Vitro Experimental Data: A Closer Look
A key aspect of evaluating mTOR inhibitors is their effect on downstream signaling pathways. Western blot analysis provides a direct visualization of this inhibition.
A comparative study using the MTT cell line demonstrated that both this compound and Torin 1 effectively decrease the phosphorylation of key downstream targets of mTORC1 and mTORC2.[4] At concentrations of 10 nM, 100 nM, and 1000 nM, both inhibitors showed a dose-dependent reduction in the phosphorylation of Akt (Ser473), S6 (Ser235/236 and Ser240/244), eEF2k, and eIF4B after 6 hours of treatment.[4] This indicates that both compounds effectively engage their target and modulate downstream signaling pathways in a cellular context.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key in vitro assays are provided below.
Caption: A typical experimental workflow for the in vitro comparison of mTOR inhibitors like this compound and Torin 1.
In Vitro mTOR Kinase Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of the compounds against mTOR kinase.
-
Enzyme and Substrate Preparation: Use immunoprecipitated full-length mTOR from a suitable cell line (e.g., HeLa cells) or a recombinant mTOR kinase domain. The substrate can be a recombinant protein such as 4E-BP1.
-
Reaction Buffer: A typical kinase buffer may contain 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
-
Assay Procedure:
-
Add the mTOR enzyme to the wells of a microplate.
-
Add varying concentrations of this compound or Torin 1 to the wells and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (e.g., 10 µM).
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection: The amount of phosphorylated substrate can be quantified using various methods, such as an ELISA-based format with a phospho-specific antibody or a radiometric assay.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol allows for the assessment of the inhibitors' effects on the phosphorylation status of downstream mTOR signaling proteins.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, MCF-7, or a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with various concentrations of this compound or Torin 1 for a specified duration (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane. Due to the large size of mTOR (~289 kDa), a low-percentage (e.g., 6%) or gradient (e.g., 4-15%) gel is recommended.[5] For efficient transfer of high molecular weight proteins, a wet transfer at 100V for 120 minutes or an overnight transfer at a lower voltage in the cold is advisable.[5]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K1, S6, and 4E-BP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Perform densitometric analysis of the bands to quantify the changes in protein phosphorylation levels relative to total protein levels and a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Torin 1 for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot dose-response curves to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Conclusion
Both this compound and Torin 1 are highly potent and selective ATP-competitive mTOR inhibitors that effectively block both mTORC1 and mTORC2 signaling in vitro. This compound exhibits a slightly lower IC50 in the sub-nanomolar range based on available data. The choice between these two inhibitors may depend on the specific experimental context, including the cell type and the desired concentration range. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the nuanced differences between these two valuable research tools.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD8055 [openinnovation.astrazeneca.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of AZD-8055: A Procedural Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. AZD-8055, a potent and selective ATP-competitive mTOR kinase inhibitor, requires careful handling and disposal due to its hazardous nature. This guide provides essential, step-by-step information for the safe disposal of this compound in a laboratory setting.
This compound is a crystalline solid that should be considered hazardous.[1] According to its Safety Data Sheet (SDS), this compound can cause skin and serious eye irritation, and may also lead to respiratory irritation. Therefore, adherence to strict safety protocols during handling and disposal is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or glasses
-
Chemical-resistant gloves
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles. Avoid direct contact with the skin, eyes, and clothing.[1] In case of accidental contact, rinse the affected area thoroughly with water. If irritation persists, seek medical attention.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound, as with most solid chemical waste, should be managed through your institution's hazardous waste program.[2][3] Do not dispose of this compound down the drain or in regular trash.
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.[2][4] Specifically, solid chemical waste must be kept separate from liquid waste.[5]
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Note the date when the first waste was added to the container.
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) or equivalent department.
-
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as weighing paper, pipette tips, and contaminated gloves, should also be disposed of as hazardous solid waste. Place these items in the same designated hazardous waste container as the solid this compound.
For empty this compound containers, it is recommended to triple rinse them with a suitable solvent (such as ethanol or DMSO, in which this compound is soluble) before disposal.[1] The rinsate should be collected and disposed of as hazardous liquid waste. After rinsing, deface the original label and dispose of the container as recommended by your institution's guidelines.[3]
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Crystalline solid | [1] |
| Storage Temperature | -20°C | [1] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. | [1] |
| Hazards | Causes skin irritation, serious eye irritation, may cause respiratory irritation. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound and related waste.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for AZD-8055
Essential Safety and Handling Protocols for the Potent mTOR Kinase Inhibitor AZD-8055
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent and potentially hazardous compounds like this compound. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory chemical handling.
This compound is a potent, selective, and orally bioavailable ATP-competitive inhibitor of mammalian target of rapamycin (mTOR) kinase.[1] While a valuable tool in cancer research, its cytotoxic nature necessitates stringent safety protocols to minimize exposure and ensure the well-being of laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[2] Therefore, a comprehensive PPE strategy is crucial.
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended PPE | Specification and Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Use tight-sealing safety goggles to prevent any contact with the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or aerosol generation. |
| Hand Protection | Nitrile Gloves (Chemotherapy-rated) | Wear two pairs of chemotherapy-rated nitrile gloves. The standard ASTM D6978-05 is specifically designed for assessing the resistance of medical gloves to permeation by chemotherapy drugs and is a key indicator of appropriate hand protection.[2][3] Gloves should be changed regularly and immediately if contaminated. |
| Body Protection | Disposable Gown/Lab Coat | A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn. Cuffs should be tucked into the outer pair of gloves.[4] |
| Respiratory Protection | NIOSH/MSHA-approved Respirator | A NIOSH/MSHA-approved respirator is necessary if there is a risk of aerosolization or if working outside of a certified chemical fume hood.[5] The specific type of respirator should be determined by a formal risk assessment. |
Operational Plan: From Receipt to Disposal
A step-by-step approach to handling this compound is critical to maintaining a safe laboratory environment.
Receiving and Storage
-
Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage.
-
Don PPE: Before opening the package, at a minimum, wear a lab coat and nitrile gloves.
-
Verify and Log: Confirm the contents against the shipping documents and log the compound into the chemical inventory.
-
Store Appropriately: Store this compound in a designated, well-ventilated, and restricted-access area. Keep the container tightly closed.
Preparation of Solutions
-
Work in a Controlled Environment: All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood or a biological safety cabinet.
-
Utilize Proper PPE: Wear all recommended PPE, including double gloves, a disposable gown, and eye/face protection.
-
Prevent Aerosolization: Handle the solid compound carefully to avoid generating dust.
-
Use a Disposable Work Surface: Cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.[4]
Experimental Use
-
Maintain PPE: Continue to wear appropriate PPE throughout the experiment.
-
Clear Labeling: All vessels containing this compound must be clearly labeled with the compound name and hazard symbols.
-
Avoid Contamination: Be mindful of cross-contamination. Change gloves if they become contaminated.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Small Spills (less than 5 mL of a low-concentration solution)
-
Alert Others: Inform personnel in the immediate area of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if the compound is a powder or if there is a risk of aerosolization.
-
Contain and Absorb: Cover the spill with an absorbent material, working from the outside in.
-
Clean and Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with water, and then a final wipe with 70% ethanol.[6][7]
-
Dispose of Waste: All cleanup materials must be disposed of as cytotoxic waste.
Large Spills
-
Evacuate: Immediately evacuate the area.
-
Alert EHS: Contact your institution's Environmental Health and Safety (EHS) department.
-
Secure the Area: Prevent entry into the contaminated area.
-
Professional Cleanup: Allow only trained personnel with appropriate equipment to clean up the spill.
Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal Protocol
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Yellow or specifically marked cytotoxic waste container | Includes contaminated gloves, gowns, absorbent pads, and empty vials. |
| Liquid Waste | Labeled, leak-proof cytotoxic liquid waste container | Includes unused solutions and contaminated solvents. Do not pour down the drain. |
| Sharps | Puncture-resistant sharps container for cytotoxic waste | Includes contaminated needles, syringes, and broken glass. |
Visualizing the Workflow: Safe Handling of this compound
To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key workflows.
Caption: Workflow for the safe handling of this compound, from receipt to disposal.
Caption: Simplified signaling pathway showing this compound inhibition of mTOR kinase.
By adhering to these rigorous safety protocols and operational plans, research institutions can ensure the well-being of their personnel while advancing critical scientific discovery. This commitment to safety not only protects individuals but also fosters a research environment built on trust and responsibility.
References
- 1. medkoo.com [medkoo.com]
- 2. Choosing the Right Gloves for Cytotoxic Agents: A Comprehensive Checklist [shieldscientific.com]
- 3. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cleanroomsuppliesltd.com [cleanroomsuppliesltd.com]
- 6. benchchem.com [benchchem.com]
- 7. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

